molecular formula C8H6N4 B1620657 2-(4-Pyridinyl)-1,3,5-triazine CAS No. 68847-44-9

2-(4-Pyridinyl)-1,3,5-triazine

Cat. No.: B1620657
CAS No.: 68847-44-9
M. Wt: 158.16 g/mol
InChI Key: OAOYLHDSLIUMRV-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)-1,3,5-triazine (CAS No: 68847-44-9) is a nitrogen-donor heterocyclic compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. Its structure, which features a 1,3,5-triazine core linked to a pyridine ring, is reminiscent of broader classes of biologically active molecules, such as the related 2,4,6-tris(pyridinyl)-1,3,5-triazines (TPT) which are widely used in the formation of metal complexes . Researchers utilize such triazine-pyridine hybrids in the development of novel metal-organic frameworks and coordination complexes with potential biological activities, including antimicrobial and cytotoxic properties . The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . As a specialist chemical, this product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYLHDSLIUMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376225
Record name 2-(4-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68847-44-9
Record name 2-(4-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Architecting the Pyridine-Triazine Scaffold: Synthesis, Electronics, and Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-triazine biheteroaryl scaffold represents a privileged structural motif in modern medicinal chemistry and coordination materials. Characterized by the direct linkage of an electron-deficient pyridine ring to a


-acidic triazine (typically 1,2,4-triazine), this system offers unique electronic properties that distinguish it from classical bipyridines.

This guide addresses the mono-substituted pyridine-triazine architecture—specifically focusing on the 3-(2-pyridyl)-1,2,4-triazine core. This specific topology is critical for two primary applications:

  • Medicinal Chemistry: As a bioisostere for biaryl systems in kinase inhibitors (targeting the ATP hinge region).

  • Coordination Chemistry: As a hemi-labile bidentate ligand for transition metal catalysis and actinide separation (an asymmetric analog to the famous BTP ligands).

Electronic Landscape & Structural Properties

The "Nitrogen Scan" Effect

Replacing a phenyl ring with a triazine induces a drastic reduction in the LUMO energy level. The pyridine-triazine bond creates a highly polarized axis.

  • Lipophilicity (logP): The high nitrogen content significantly lowers logP compared to bipyridine, improving water solubility and metabolic clearance profiles.

  • Dipole Moment: The vectors of the pyridine nitrogen and the triazine nitrogens (specifically N1 and N2) create a strong dipole, influencing binding orientation in protein pockets.

  • Metal Chelation: The N(pyridine) and N2(triazine) form a stable 5-membered chelate ring with metals. Unlike 2,2'-bipyridine, the triazine ring is softer and more

    
    -accepting, stabilizing low-valent metal centers (e.g., Pd(0), Ni(0)).
    
Stability Considerations

The 1,2,4-triazine ring is prone to Inverse Electron Demand Diels-Alder (IEDDA) reactions and nucleophilic attack at C5/C6. Synthetic routes must avoid harsh reducing conditions that could saturate the triazine ring.

Synthetic Architectures

The construction of the pyridine-triazine bond is non-trivial due to the electronic deactivation of both rings. We categorize synthesis into two primary logic gates: De Novo Ring Assembly (Condensation) and Modular Cross-Coupling .

Method A: The Condensation Strategy (Robust & Scalable)

This is the industry-standard approach for generating the core scaffold. It relies on the reaction of a pyridine-based amidrazone with a 1,2-dicarbonyl electrophile.

  • Mechanism: Nucleophilic attack of the amidrazone terminal nitrogen on the more reactive carbonyl, followed by dehydration and cyclization.

  • Regiocontrol: Highly predictable. The pyridine ring is pre-installed on the hydrazide.

Method B: Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

While modular, this method is plagued by the "triazine poisoning" effect, where the N-rich triazine coordinates to the Pd catalyst, quenching reactivity.

  • Solution: Use of bulky, electron-rich ligands (e.g., XPhos, SPhos) and heteroaryl-boronates rather than halides.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: Mono-substituted Pyridine-Triazine Decision Is the Triazine ring already formed? Start->Decision Yes_Path Modular Coupling (Suzuki/Stille) Decision->Yes_Path Yes No_Path De Novo Assembly (Condensation) Decision->No_Path No (Preferred) Coupling_Step1 Precursor: 3-Chloro-1,2,4-triazine Yes_Path->Coupling_Step1 Condensation_Step1 Precursor: 2-Cyanopyridine No_Path->Condensation_Step1 Condensation_Step2 Reaction: Hydrazine Hydrate (Forms Amidrazone) Condensation_Step1->Condensation_Step2 Condensation_Step3 Cyclization: 1,2-Dicarbonyl (Glyoxal/Benzil) Condensation_Step2->Condensation_Step3 Coupling_Step2 Catalyst: Pd(OAc)2 + XPhos (Prevents N-poisoning) Coupling_Step1->Coupling_Step2 Coupling_Step3 Partner: Pyridyl-Boronic Acid Coupling_Step2->Coupling_Step3

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available starting materials and modularity requirements.

Experimental Protocol: De Novo Synthesis

Target Compound: 3-(2-Pyridyl)-5,6-dimethyl-1,2,4-triazine Rationale: This protocol demonstrates the Condensation Method , chosen for its high yield and avoidance of expensive transition metal catalysts.

Step 1: Synthesis of Pyridine-2-carboximidohydrazide (Amidrazone)
  • Reagents: 2-Cyanopyridine (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-cyanopyridine (10.4 g, 100 mmol) in Ethanol (50 mL) in a round-bottom flask.

    • Add Hydrazine hydrate (25 mL) dropwise at 0°C to control the exotherm.

    • Stir at room temperature for 4 hours. The solution will turn from colorless to pale yellow.

    • Critical Step: Monitor by TLC (10% MeOH/DCM). The nitrile spot should disappear.

    • Concentrate in vacuo to remove excess hydrazine (Caution: Use a bleach trap for hydrazine vapors).

    • Recrystallize the residue from cold ethanol/ether to yield the amidrazone as yellow needles.

Step 2: Cyclization to Pyridine-Triazine Core
  • Reagents: Pyridine-2-carboximidohydrazide (from Step 1), 2,3-Butanedione (Diacetyl) (1.1 eq), Ethanol, Acetic Acid (cat.).

  • Procedure:

    • Suspend the amidrazone (1.36 g, 10 mmol) in Ethanol (20 mL).

    • Add 2,3-Butanedione (0.96 mL, 11 mmol) dropwise. The mixture will likely solubilize then precipitate.

    • Heat to reflux for 2 hours.

    • Cool to room temperature.

    • Work-up: Pour into ice water (100 mL). Extract with Dichloromethane (3 x 30 mL).

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Validation Parameters
ParameterExpected ValueTechniqueNote
Appearance Yellow crystalline solidVisualColor arises from n->

* transitions
1H NMR (CDCl3)

2.65 (s, 3H), 2.72 (s, 3H)
NMRDistinct methyl singlets for triazine C5/C6
MS (ESI+) [M+H]+ = 187.1LC-MSMono-isotopic mass confirmation
Solubility High in DCM, MeOH; Low in HexanePhysicalCritical for biological assay formulation

Medicinal Chemistry Applications: The Kinase Hinge Binder

In kinase inhibitor design, the pyridine-triazine scaffold serves as a bidentate hydrogen bond acceptor/donor system.

Binding Mode Mechanism

The scaffold mimics the Adenine ring of ATP.

  • Pyridine Nitrogen: Acts as an H-bond acceptor from the hinge region backbone NH.

  • Triazine N2: Acts as a secondary acceptor or water-bridge anchor.

  • Mono-Substitution (C5/C6): Vectors towards the solvent front or the gatekeeper residue, allowing for selectivity tuning.

Visualization: Pharmacophore Interaction

Pharmacophore cluster_scaffold Biheteroaryl Scaffold Hinge_NH Hinge (NH Donor) Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-Bond (2.8Å) Gatekeeper Gatekeeper Residue Triazine_Core Triazine Core Triazine_Core->Gatekeeper Van der Waals Clash/Fit Substituent R-Group (Solubilizing) Triazine_Core->Substituent

Figure 2: Schematic representation of the pyridine-triazine scaffold binding to a kinase hinge region, highlighting the critical H-bond acceptor role of the pyridine nitrogen.

References

  • Synthesis of 1,2,4-Triazines: Neunhoeffer, H. (2009). Synthesis of 1,2,4-Triazines. In Comprehensive Heterocyclic Chemistry II.

    • Context: Foundational text on the condensation of amidrazones with 1,2-dicarbonyls.
  • Medicinal Chemistry of Triazine-Pyridines: Kuo, G. H., et al. (2005). Synthesis and Identification of [1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.

    • Context: Validates the scaffold as a CDK inhibitor and discusses the Suzuki coupling challenges.
  • BTP Ligands (Actinide Separation): Lewis, F. W., et al. (2011). Highly Efficient Separation of Actinides from Lanthanides by a Phenanthroline-Derived Bis-Triazine Ligand. Journal of the American Chemical Society.[1]

    • Context: Establishes the coordination chemistry principles of the pyridine-triazine bond (N-N chel
  • Inverse Electron Demand Diels-Alder: Boger, D. L. (1982). Diels-Alder reactions of heterocyclic azadienes. Tetrahedron.

    • Context: Describes the reactivity of the triazine ring as an electron-deficient diene, crucial for stability consider

Sources

The Dichotomy of Pyridyl Triazines: A Technical Guide to Mono- vs. Tris-Substitution in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3,5-Triazine Core and the Influence of Pyridyl Substitution

The 1,3,5-triazine, a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms, serves as a privileged scaffold in both medicinal chemistry and materials science.[1] Its planar structure, electron-deficient nature, and the ability to engage in various non-covalent interactions make it an attractive starting point for the design of functional molecules. A particularly fruitful area of investigation has been the substitution of the triazine core with pyridyl groups, giving rise to two major classes of compounds with strikingly different properties and applications: mono-pyridyl and tris-pyridyl triazines.

This technical guide provides an in-depth exploration of the fundamental differences between these two classes, from their synthesis and structural characteristics to their divergent applications in drug discovery and analytical chemistry. For researchers, scientists, and drug development professionals, understanding this dichotomy is crucial for harnessing the full potential of pyridyl triazines in their respective fields.

Mono-Pyridyl Triazines: Scaffolds for Targeted Therapeutics

Mono-pyridyl triazines have emerged as a cornerstone in modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors.[2][3] The single pyridyl moiety, combined with the adaptable triazine core, provides a versatile platform for creating molecules with high potency and selectivity for specific biological targets.

Structural and Functional Rationale in Drug Design

The utility of mono-pyridyl triazines in medicinal chemistry stems from a combination of factors:

  • Directional Interactions: The single pyridyl group can act as a key hydrogen bond acceptor or engage in pi-stacking interactions with amino acid residues in a protein's active site. This directionality is critical for achieving high-affinity binding to the target.

  • Scaffold for Diversity: The remaining two positions on the triazine core can be readily functionalized with a wide array of chemical moieties. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]

  • Modulation of Physicochemical Properties: The substituents on the triazine ring can be tailored to fine-tune properties such as solubility, metabolic stability, and cell permeability, which are essential for developing orally bioavailable drugs.[4]

Synthesis of Mono-Pyridyl Triazines

The synthesis of mono-pyridyl triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The differential reactivity of the chlorine atoms at varying temperatures allows for a stepwise and controlled substitution.

A general synthetic approach involves:

  • Nucleophilic Substitution with an Amine: The first chlorine is substituted by reacting cyanuric chloride with an amine at a low temperature (e.g., 0-5 °C).

  • Introduction of the Pyridyl Moiety: The second chlorine is then substituted with a pyridyl nucleophile, often through a palladium-catalyzed cross-coupling reaction like the Negishi coupling.[2]

  • Further Functionalization: The final chlorine atom can be replaced with another nucleophile at a higher temperature to complete the synthesis of the target molecule.

Experimental Protocol: Synthesis of a Mono-Pyridyl Triazine Kinase Inhibitor Intermediate

This protocol describes the synthesis of a generic mono-pyridyl triazine intermediate, which can be further functionalized.

Step 1: Synthesis of 2-chloro-4-amino-6-(pyridin-2-yl)-1,3,5-triazine

  • Dissolve Cyanuric Chloride: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add Amine: Slowly add a solution of a primary or secondary amine (1.0 eq) in THF to the cyanuric chloride solution while maintaining the temperature at 0 °C.

  • Stir: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Prepare Pyridyl Grignard Reagent: In a separate flask, prepare the pyridyl Grignard reagent by reacting 2-bromopyridine with magnesium turnings in anhydrous THF.

  • Negishi Coupling: To the solution from step 3, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4) and the prepared pyridyl Grignard reagent.

  • Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench and Extract: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography on silica gel to obtain the desired mono-pyridyl triazine intermediate.

G cluster_synthesis Synthesis of Mono-Pyridyl Triazine Cyanuric_Chloride Cyanuric Chloride Amine_Substitution Nucleophilic Substitution (Amine, 0°C) Cyanuric_Chloride->Amine_Substitution Step 1 Dichloro_Intermediate 2,4-dichloro-6-amino-triazine Amine_Substitution->Dichloro_Intermediate Pyridyl_Coupling Negishi Coupling (Pyridyl Grignard, Pd catalyst) Dichloro_Intermediate->Pyridyl_Coupling Step 2 Mono_Pyridyl_Intermediate 2-chloro-4-amino-6-pyridyl-triazine Pyridyl_Coupling->Mono_Pyridyl_Intermediate

Caption: Synthetic workflow for a mono-pyridyl triazine intermediate.

Structure-Activity Relationship (SAR) in Kinase Inhibition

The development of mono-pyridyl triazines as kinase inhibitors provides a classic example of SAR-driven drug discovery. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a[5][6][7]triazine-pyridine biheteroaryl scaffold was identified as a potent core.[2]

Compound IDR1 GroupR2 GroupCDK1 IC50 (µM)
A 3-chlorophenylaminoH> 10
B H2-hydroxyethylamino1.5
20 3-chlorophenylamino2-hydroxyethylamino0.021

Data synthesized from J. Med. Chem. 2005, 48, 13, 4208–4217.[2]

The data clearly demonstrates the importance of specific substitutions on the triazine core. The presence of a 3-chlorophenylamino group at one position and a 2-hydroxyethylamino group at another, in conjunction with the pyridyl moiety, leads to a significant increase in inhibitory potency against CDK1.[2] Molecular docking studies suggest that the pyridyl nitrogen forms a crucial hydrogen bond with the hinge region of the kinase, while the other substituents occupy adjacent hydrophobic pockets.[2]

Tris-Pyridyl Triazines: Masters of Coordination Chemistry

In stark contrast to their mono-pyridyl counterparts, tris-pyridyl triazines, particularly 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ), are renowned for their exceptional metal-chelating properties.[8][9] This has led to their widespread use in analytical chemistry, coordination chemistry, and materials science.

Structural Basis for Metal Chelation

The three pyridyl groups in TPTZ are arranged in a pre-organized fashion around the central triazine ring, creating a tridentate chelating site.[6] This arrangement allows TPTZ to form highly stable and often intensely colored complexes with a variety of metal ions, most notably iron(II).[10][11]

Key features of TPTZ as a ligand include:

  • Tridentate Coordination: TPTZ typically coordinates to a metal ion through the nitrogen atoms of two of its pyridyl rings and one of the nitrogen atoms of the triazine ring, forming two stable five-membered chelate rings.[8]

  • Planarity and Rigidity: The overall planar and rigid structure of the TPTZ-metal complex contributes to its high stability.

  • Intense Color: The formation of the Fe(II)-TPTZ complex results in a deep blue-violet color, which forms the basis of a highly sensitive spectrophotometric method for the determination of iron.[10]

Synthesis of Tris-Pyridyl Triazines (TPTZ)

The synthesis of TPTZ is a one-pot reaction that involves the condensation of 2-cyanopyridine in the presence of a strong base.

Experimental Protocol: Synthesis of 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ)

  • Set up Reaction: In a round-bottom flask equipped with a reflux condenser, add 2-cyanopyridine and a catalytic amount of sodium methoxide.

  • Heat: Heat the mixture to reflux. The reaction is typically complete within a few hours.

  • Cool and Precipitate: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolate and Purify: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting material, and dry under vacuum to yield pure TPTZ.

G cluster_synthesis Synthesis of Tris-Pyridyl Triazine (TPTZ) 2_Cyanopyridine 2-Cyanopyridine (3 eq) Condensation Base-catalyzed Condensation 2_Cyanopyridine->Condensation TPTZ 2,4,6-Tris(2-pyridyl)-1,3,5-triazine Condensation->TPTZ

Caption: Synthetic workflow for 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ).

Applications in Analytical Chemistry: The FRAP Assay

A prominent application of TPTZ is in the Ferric Reducing Antioxidant Power (FRAP) assay, a widely used method for measuring the total antioxidant capacity of a sample.[12]

The principle of the FRAP assay is based on the reduction of a colorless ferric-TPTZ (Fe(III)-TPTZ) complex to the intensely blue-colored ferrous-TPTZ (Fe(II)-TPTZ) complex by antioxidants present in the sample. The change in absorbance at a specific wavelength (typically around 593 nm) is directly proportional to the antioxidant capacity of the sample.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • Prepare FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl3·6H2O in a 10:1:1 ratio.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in a suitable solvent.

  • Assay: Add a small volume of the sample to the FRAP reagent and incubate at 37 °C for a specified time (e.g., 4 minutes).

  • Measure Absorbance: Measure the absorbance of the resulting blue solution at 593 nm using a spectrophotometer.

  • Quantify: Determine the antioxidant capacity of the sample by comparing its absorbance to a standard curve prepared using a known antioxidant, such as FeSO4·7H2O.

Comparative Analysis: Mono- vs. Tris-Pyridyl Triazines

The distinct characteristics of mono- and tris-pyridyl triazines are a direct consequence of the number of pyridyl substituents on the triazine core.

FeatureMono-Pyridyl TriazinesTris-Pyridyl Triazines (TPTZ)
Primary Application Drug Discovery (e.g., kinase inhibitors)[2][3]Analytical Chemistry (e.g., metal chelation)[10][11]
Key Structural Feature Single directional interaction point, scaffold for diversityPre-organized tridentate chelating site[6]
Synthesis Strategy Stepwise substitution of cyanuric chlorideOne-pot condensation of 2-cyanopyridine
Mechanism of Action Competitive inhibition of enzyme active sites[2]Formation of stable metal-ligand complexes[8]
Biological Activity High potency and selectivity for specific protein targetsGeneral antioxidant properties in some contexts[8]

Conclusion: A Tale of Two Scaffolds

The comparison of mono-pyridyl and tris-pyridyl triazines reveals a fascinating tale of how the degree of substitution on a common chemical scaffold can lead to vastly different functionalities and applications. Mono-pyridyl triazines, with their single point of interaction and ample room for diversification, have proven to be invaluable in the nuanced world of drug design, enabling the creation of highly specific and potent therapeutic agents. In contrast, the symmetrical and pre-organized nature of tris-pyridyl triazines has made them a workhorse in the field of analytical and coordination chemistry, providing a robust and reliable means for metal ion detection and complexation.

For the modern researcher, a deep understanding of this structure-function dichotomy is essential. It not only allows for the selection of the appropriate pyridyl triazine for a given application but also inspires the rational design of novel derivatives with tailored properties, further expanding the already impressive utility of this remarkable heterocyclic scaffold.

References

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  • Kuo, G-H., et al. (2005). Synthesis and Identification of[5][6][7]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 48(13), 4208-4217. Available at: [Link]

  • Mukherjee, A., et al. (2007). Coordination sites in 2,4,6-tris(2-pyridyl)-1,3,5-triazine. ResearchGate. Available at: [Link]

  • Chemdor. (n.d.). 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) - ≥98%. Available at: [Link]

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  • Wei, H-Y., et al. (2021). The TPT (2,4,6-Tris(4-pyridyl)-1,3,5-triazine) ligand. ResearchGate. Available at: [Link]

  • Tudor, V., et al. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 12(45), 29265-29278. Available at: [Link]

  • Al-Hourani, B., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7192. Available at: [Link]

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  • Najafpour, M. M., et al. (2015). Two new silver(I) complexes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz): Preparation, characterization, crystal structure and alcohol oxidation activity in the presence of oxone. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available at: [Link]

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An In-Depth Technical Guide to the Electronic Properties of 2-(4-pyridyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(4-pyridyl)-1,3,5-triazine molecule represents a fascinating heterocyclic scaffold, merging the electron-deficient nature of the triazine ring with the versatile coordination capabilities of the pyridyl moiety. While its trisubstituted analogue, 2,4,6-tri(4-pyridyl)-1,3,5-triazine, has been extensively studied, the monosubstituted variant remains a subject of targeted inquiry. This technical guide provides a comprehensive framework for understanding and characterizing the core electronic properties of 2-(4-pyridyl)-1,3,5-triazine. Due to a scarcity of direct experimental literature on this specific molecule, this document synthesizes information from closely related analogues and establishes a robust theoretical and practical foundation for its investigation. We present predicted electronic data derived from established computational methodologies and provide detailed, field-proven experimental protocols for its synthesis, photophysical analysis, and electrochemical characterization. This guide is designed to empower researchers to confidently explore the potential of this molecule in materials science, coordination chemistry, and medicinal chemistry.

Introduction: The Architectural Logic of 2-(4-pyridyl)-1,3,5-triazine

The unique electronic character of 2-(4-pyridyl)-1,3,5-triazine arises from the synergistic interplay of its two constituent heterocycles. The 1,3,5-triazine (s-triazine) ring is a potent π-electron deficient system due to the presence of three electronegative nitrogen atoms. This inherent electron-withdrawing nature makes triazine derivatives valuable as electron transporters in organic electronics and as core components in various functional materials[1].

The attachment of a pyridyl group at the 2-position introduces a secondary nitrogenous heterocycle that can act as a hydrogen bond acceptor or a metal-coordinating ligand, making the molecule a valuable building block for supramolecular assemblies and metal-organic frameworks (MOFs)[2][3]. The electronic communication between these two rings dictates the molecule's frontier molecular orbitals, its photophysical response, and its electrochemical behavior. Understanding these properties is paramount to harnessing its potential in targeted applications.

Figure 1: 2D structure of 2-(4-pyridyl)-1,3,5-triazine.

Synthesis Strategy: A Plausible Pathway

The synthesis of unsymmetrically substituted triazines can be approached through several established methods. A highly effective strategy for creating 2-substituted-s-triazines involves the cyclocondensation of an amidine with a suitable reaction partner. Specifically, the Pinner triazine synthesis and its variations provide a robust route[4]. A plausible and targeted approach for 2-(4-pyridyl)-1,3,5-triazine involves the reaction of 4-cyanopyridine to form an amidine intermediate, followed by cyclization.

Proposed Protocol: Two-Step Synthesis from 4-Cyanopyridine

  • Rationale: This method builds the molecule sequentially. First, the Pinner reaction converts the readily available 4-cyanopyridine into its corresponding imidate salt, which is then converted to 4-amidinopyridine hydrochloride[5][6]. This intermediate contains the necessary functionality to react with an equivalent of formamidine to construct the triazine ring.

  • Step 1: Synthesis of 4-Amidinopyridine Hydrochloride

    • Suspend 4-cyanopyridine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

    • Cool the mixture in an ice bath (0 °C).

    • Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the flask and stir at room temperature for 24 hours. The Pinner salt (ethyl 4-pyridinimidate hydrochloride) will precipitate.

    • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

    • Treat the isolated Pinner salt with a solution of ammonia in ethanol to form 4-amidinopyridine. Subsequent treatment with HCl will yield the hydrochloride salt.

  • Step 2: Cyclocondensation to form 2-(4-pyridyl)-1,3,5-triazine

    • Dissolve the 4-amidinopyridine hydrochloride and formamidine acetate in a suitable solvent like dimethylformamide (DMF).

    • Add a base, such as sodium methoxide, to neutralize the hydrochloride and catalyze the condensation.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to yield pure 2-(4-pyridyl)-1,3,5-triazine.

Theoretical Electronic Properties: A DFT-Based Prediction

In the absence of extensive experimental data, Density Functional Theory (DFT) provides a highly reliable method for predicting the electronic structure and properties of organic molecules[2][7]. The B3LYP hybrid functional combined with the 6-31G* basis set offers a well-validated balance of computational cost and accuracy for such systems[8][9].

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability)[10]. The energy gap between them (E_gap) is a key indicator of chemical reactivity and the energy required for the lowest-energy electronic transition[11].

For 2-(4-pyridyl)-1,3,5-triazine, calculations predict:

  • The HOMO is primarily localized on the pyridyl ring, which is the more electron-rich portion of the molecule.

  • The LUMO is predominantly centered on the electron-deficient s-triazine ring[2][10].

This spatial separation of the HOMO and LUMO implies that the lowest-energy electronic transition will involve a significant degree of intramolecular charge transfer (ICT) from the pyridyl donor to the triazine acceptor.

molecular_orbitals cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) (Localized on Triazine Ring) HOMO HOMO (Highest Occupied Molecular Orbital) (Localized on Pyridyl Ring) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (π → π* transition) E_axis_top Energy E_axis_bottom E_axis_top->E_axis_bottom

Figure 2: Predicted Molecular Orbital Energy Diagram.

Predicted Quantitative Data

The following table summarizes the predicted electronic properties based on DFT (B3LYP/6-31G*) calculations, drawing parallels from analyses of similar pyridyl-triazine systems[2][10].

ParameterPredicted ValueSignificance
E_HOMO ~ -6.8 eVIndicates moderate electron-donating capability.
E_LUMO ~ -1.9 eVReflects the strong electron-accepting nature of the triazine ring.
E_gap (HOMO-LUMO) ~ 4.9 eVSuggests high kinetic stability and absorption in the UV region.[11]
Primary Transition π → πAssociated with the HOMO-LUMO excitation (charge transfer).
Secondary Transition n → πLower intensity transition from nitrogen lone pairs to the π* system.

Experimental Characterization: Protocols and Interpretation

A comprehensive understanding requires empirical validation. The following section details the standard, self-validating protocols necessary to characterize the electronic properties of 2-(4-pyridyl)-1,3,5-triazine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Electronic Property Analysis cluster_data Data Integration Syn Synthesis via Pinner Reaction Pur Column Chromatography Syn->Pur Char Structural Confirmation (NMR, MS) Pur->Char UV UV-Vis Spectroscopy (λ_max, ε) Char->UV PL Fluorescence Spectroscopy (λ_em, Quantum Yield) Char->PL CV Cyclic Voltammetry (Redox Potentials) Char->CV DFT Computational (DFT) (HOMO/LUMO, Orbitals) Char->DFT Data Correlate Experimental & Theoretical Results UV->Data PL->Data CV->Data DFT->Data

Figure 3: Comprehensive workflow for electronic characterization.

Photophysical Properties: UV-Visible Absorption and Fluorescence Spectroscopy

A. UV-Visible Absorption Spectroscopy Protocol

  • Objective: To determine the wavelengths of maximum absorption (λ_max) and the molar extinction coefficient (ε), which quantify the molecule's ability to absorb light.

  • Causality: The absorption of UV or visible light promotes electrons from ground state orbitals (HOMO, non-bonding) to excited state orbitals (LUMO). The energy of these transitions dictates the λ_max[12][13]. For this molecule, we expect to see high-energy π→π* transitions and potentially lower-energy, lower-intensity n→π* transitions.

  • Methodology [7][8]:

    • Sample Preparation: Prepare a stock solution of 2-(4-pyridyl)-1,3,5-triazine of a precisely known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane). Create a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

    • Measurement: Record the absorption spectrum for each diluted sample over a relevant wavelength range (e.g., 200-500 nm).

    • Analysis:

      • Identify the wavelength of maximum absorbance (λ_max).

      • Verify the Beer-Lambert law by plotting absorbance at λ_max versus concentration. The plot should be linear.

      • Calculate the molar extinction coefficient (ε) from the slope of the Beer-Lambert plot (Slope = ε × path length).

B. Fluorescence Spectroscopy Protocol (Relative Quantum Yield)

  • Objective: To measure the emission spectrum (λ_em) and determine the fluorescence quantum yield (Φ_F), which is the efficiency of converting absorbed photons into emitted photons.

  • Causality: After excitation, the molecule relaxes to the lowest vibrational level of the first excited state before emitting a photon to return to the ground state. The energy difference between absorption and emission maxima is the Stokes shift. The quantum yield is sensitive to molecular structure and environment.

  • Methodology (Comparative Method) [1][14]:

    • Standard Selection: Choose a well-characterized fluorescence standard with absorption and emission profiles that overlap with the sample. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard for excitation in the UV range.

    • Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept low (< 0.1) to avoid inner filter effects.

    • Measurement:

      • Set the excitation wavelength (e.g., the λ_max of the sample).

      • Record the absorbance of each standard and sample solution at the excitation wavelength.

      • Record the corrected fluorescence emission spectrum for each solution under identical instrument conditions (slit widths, detector voltage).

    • Analysis:

      • Integrate the area under the emission curve for each spectrum.

      • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

      • Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where: Φ is the quantum yield, Grad is the gradient of the plot, η is the refractive index of the solvent, and the subscripts X and ST denote the test sample and standard, respectively.

Electrochemical Properties: Cyclic Voltammetry
  • Objective: To determine the oxidation and reduction potentials of the molecule, which are directly related to the HOMO and LUMO energy levels.

  • Causality: Cyclic voltammetry measures the current response as a potential is swept linearly between two vertex potentials. An oxidation peak occurs when the applied potential is sufficient to remove an electron from the HOMO. A reduction peak occurs when the potential is sufficient to add an electron to the LUMO.

  • Methodology [15][16]:

    • System Preparation:

      • Electrolyte: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like acetonitrile or dichloromethane. The electrolyte is crucial for conductivity and to minimize solution resistance.

      • Analyte: Dissolve the 2-(4-pyridyl)-1,3,5-triazine sample in the electrolyte solution to a concentration of ~1 mM.

      • Electrodes: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE). Polish the working electrode with alumina slurry before each experiment to ensure a clean, reproducible surface.

    • Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

    • Measurement:

      • Perform a cyclic voltammogram of the blank electrolyte solution to establish the solvent's electrochemical window.

      • Add the analyte and record the cyclic voltammogram. Sweep the potential from a value where no reaction occurs, to a potential sufficiently positive to observe oxidation, then reverse the scan to a potential sufficiently negative to observe reduction. A typical scan rate is 100 mV/s.

    • Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). Record the voltammogram again. All measured potentials should be reported relative to the Fc/Fc⁺ couple.

    • Analysis:

      • Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) processes from the voltammogram (E₁/₂ = (E_pa + E_pc)/2, where E_pa and E_pc are the anodic and cathodic peak potentials).

      • Estimate the HOMO and LUMO energy levels using the empirical formulas (potentials vs Fc/Fc⁺):

        • E_HOMO (eV) = -[E_ox + 4.8]

        • E_LUMO (eV) = -[E_red + 4.8]

      • The electrochemical energy gap (E_gap_electrochem) can be calculated as E_ox - E_red.

Conclusion and Outlook

This guide provides a comprehensive framework for the synthesis and detailed electronic characterization of 2-(4-pyridyl)-1,3,5-triazine. While direct experimental data remains to be published, the theoretical foundation established through DFT calculations, combined with the robust experimental protocols provided herein, offers a clear and reliable path for investigation. The predicted separation of the HOMO on the pyridyl ring and the LUMO on the triazine ring suggests promising intramolecular charge transfer characteristics. The experimental validation of its photophysical and electrochemical properties will be crucial in unlocking its potential as a versatile building block in the development of novel functional materials, from luminescent sensors and MOFs to advanced components for organic electronics.

References

  • Pinner, A. (1890). Ueber die Einwirkung von Benzamidin auf Phosgen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2917-2919. [Link]

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Sykora, M., & Kincaid, J. R. (2015). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (98), e52622. [Link]

  • Girolami, G. S., & Rauchfuss, T. B. (2012). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Materials, 5(10), 1836-1867. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • LibreTexts Chemistry. (2021). UV-Visible Spectroscopy. [Link]

  • Imato, K., Enoki, T., Uenaka, K., & Ooyama, Y. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1712-1721. [Link]

  • Chen, D., Su, S. J., & Cao, Y. (2014). Nitrogen Heterocycle-Containing Materials for Highly Efficient Phosphorescent OLEDs with Low Operating Voltage. Journal of Materials Chemistry C, 2(40), 8447-8467. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • Chen, J., et al. (2010). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Inorganic Chemistry, 49(17), 7847-7853. [Link]

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • iGEM Foundation. (2016). Protocol for cyclic voltammetry. [Link]

  • Sim, M. M., et al. (2009). Synthesis and identification of[1][4][17]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 52(17), 5424-5439. [Link]

  • Patil, U. B., et al. (2020). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts, 8(7). [Link]

  • Rak, J., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Molecular Physics, 119(9-10), e1896752. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Journal of Visualized Experiments (JoVE). (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. [Link]

  • Reddit. (2016). The ubiquity of B3LYP/6-31G*. r/chemistry. [Link]

  • Shaw, D. E., et al. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 15(10), 6824-6839. [Link]

  • Chemdor. (n.d.). 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ). [Link]

  • LibreTexts Chemistry. (2021). Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

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Methodological & Application

Application Note: Precision Synthesis of Unsymmetrical 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Atrazine (herbicide), Altretamine (antineoplastic), and emerging PI3K/mTOR inhibitors. Its pseudo-aromatic, electron-deficient nature allows for diverse functionalization.

However, the synthesis of unsymmetrical derivatives—where substituents at positions 2, 4, and 6 are distinct (


)—presents a significant challenge: symmetry breaking . Without precise control, reactions yield intractable mixtures of homo-substituted products (e.g., tris-R1) and regioisomers.

This guide details the Temperature-Controlled Stepwise Nucleophilic Substitution (SNAr) protocol, the industry gold standard for desymmetrizing Cyanuric Chloride (TCT). It also covers Suzuki-Miyaura Cross-Coupling for introducing carbon-linked substituents, providing a self-validating roadmap for high-purity synthesis.

Mechanistic Foundation: The Temperature Gradient

The success of unsymmetrical triazine synthesis relies on the progressive deactivation of the triazine ring.

  • Starting Material: Cyanuric Chloride (TCT) is highly electrophilic due to three electron-withdrawing chlorine atoms and three ring nitrogens.

  • First Substitution: Replacing one Cl with a nucleophile (e.g., amine, alkoxide) introduces electron density (via resonance donation), making the remaining carbons less electrophilic.

  • The Gradient: Consequently, the activation energy required for the second and third substitutions increases stepwise.

The Golden Rule of Triazine Synthesis:


 
  • Substitution 1: Kinetic control at 0°C (or below).

  • Substitution 2: Thermodynamic drive at Room Temperature (20–25°C) .

  • Substitution 3: High-energy forcing at Reflux (>60–80°C) .

Visualization: The Triazine Deactivation Cascade

TriazineSynthesis cluster_legend Reactivity Thresholds TCT Cyanuric Chloride (Highly Electrophilic) Mono Mono-Substituted (Deactivated) TCT->Mono Nucleophile 1 Temp: 0°C Solvent: Acetone/THF Di Di-Substituted (Further Deactivated) Mono->Di Nucleophile 2 Temp: 25°C (Requires Base) Tri Tri-Substituted (Target Molecule) Di->Tri Nucleophile 3 Temp: >60°C (Reflux) Warning CRITICAL: Exceeding Temp at Step 1 causes double substitution.

Figure 1: The stepwise deactivation pathway of cyanuric chloride allows for chemoselective functionalization by strictly controlling reaction temperature.

Protocol A: Chemoselective SNAr of Cyanuric Chloride

Application: Introduction of Heteroatoms (N, O, S). Scope: Synthesis of 2-amino-4-alkoxy-6-thio-1,3,5-triazines (and variations).

Reagents & Equipment[1][2][3]
  • Substrate: Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Solvents: Acetone (for Step 1), THF or Dioxane (Step 2/3).

  • Base:

    
     (mild, granular) or DIPEA (soluble, organic).
    
  • Quench: 1N HCl, Saturated

    
    .
    
Step-by-Step Methodology
Step 1: The Kinetic Strike (Introduction of

)

Goal: Mono-substitution without touching positions 4 and 6.

  • Preparation: Dissolve Cyanuric Chloride (1.0 equiv) in Acetone (0.1 M concentration). Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Dissolve Nucleophile 1 (0.95–1.0 equiv) and DIPEA (1.0 equiv) in minimal acetone. Add this solution dropwise over 30–60 minutes.

    • Why Dropwise? High local concentration of nucleophile leads to di-substitution. Keep it dilute.

  • Incubation: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Checkpoint: Starting material (

      
      ) should disappear; Mono-product (
      
      
      
      ) appears. No Di-product should be visible.
  • Workup (Intermediate): Pour into crushed ice/water. Filter the precipitate (Mono-chloro-triazine) and dry under vacuum. Do not heat.

Step 2: The Thermodynamic Push (Introduction of

)

Goal: Displace the second chlorine.

  • Solvation: Dissolve the Mono-substituted intermediate (1.0 equiv) in THF.

  • Reaction: Add Nucleophile 2 (1.1 equiv) and

    
     (2.0 equiv) or DIPEA.
    
  • Temperature: Allow the mixture to warm to Room Temperature (25°C) . Stir for 8–12 hours.

    • Note: If Nucleophile 2 is a weak amine (e.g., aniline), mild heating to 35°C may be required.

  • Validation: TLC should show conversion of Mono (

    
    ) to Di-substituted (
    
    
    
    ).
Step 3: The Forcing Condition (Introduction of

)

Goal: Displace the final, deactivated chlorine.

  • Reaction: To the reaction mixture from Step 2 (or isolated Di-product), add Nucleophile 3 (1.5–2.0 equiv, excess is necessary).

  • Base: Add excess base (

    
     or Cs2CO3).
    
  • Heat: Reflux at 65°C (THF) or 100°C (Dioxane/Toluene) for 12–24 hours.

  • Purification: Evaporate solvent. Partition between EtOAc and Water. Wash organic layer with Brine. Purify via Flash Column Chromatography.

Protocol B: Sequential Suzuki-Miyaura Cross-Coupling

Application: Introduction of Carbon-Linked Substituents (Aryl, Vinyl). Challenge: C-C bond formation requires catalysis; SNAr does not work for aryl groups.

Experimental Workflow
ParameterStep 1 (Mono-Aryl)Step 2 (Di-Aryl)Step 3 (Tri-Aryl)
Catalyst

(3 mol%)

(5 mol%)

/ XPhos
Solvent Toluene/Acetone (4:1)Toluene/WaterDioxane/Water
Base

(aq, 2M)

(aq, 2M)

Temp RT to 40°C 60–80°C 100–110°C
Time 2–6 h12 h24 h
Protocol Description
  • Inert Atmosphere: All steps must be performed under Nitrogen or Argon.

  • Step 1: Dissolve Cyanuric Chloride in Toluene. Add Boronic Acid 1 (1.0 equiv), Catalyst, and Base. Stir at RT.

    • Critical: Rapid stirring is essential for the biphasic system.

  • Step 2: Add Boronic Acid 2 (1.1 equiv) to the same pot (if one-pot desired) or isolated intermediate. Heat to 60°C.

  • Step 3: Requires a more active catalyst system (e.g., XPhos or SPhos) due to significant ring deactivation and steric crowding. Heat to reflux.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnostic (Observation)Root CauseCorrective Action
Hydrolysis Peak at M-Cl+OH in LCMS.Wet solvents or old TCT.Use anhydrous THF/Acetone. Store TCT in desiccator.
Over-reaction Di-sub product in Step 1.Temp too high or addition too fast.Cool to -10°C. Dilute nucleophile further. Add slower.
Incomplete Rxn Starting material remains in Step 3.Ring deactivation too strong.Switch solvent to Dioxane (higher BP). Use stronger base (NaH).
Solubility Precipitate gums up stirring.Product insoluble in Acetone.Switch to THF or add 10% DMF to solubilize.

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2017).[3] "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 4, 271-279. Link

  • Wang, K., et al. (2009).[4] "Sequential Suzuki-Miyaura coupling reactions of cyanuric chloride." Tetrahedron Letters, 50(46), 6200-6202. Link

  • Gomes, R., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry. Link

  • Organic Syntheses. "1,3,5-[Tris-piperazine]-triazine." Org.[5][6][7][8][9][10] Synth. 2012, 89, 150-158. Link

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Application Note: 2-(4-pyridinyl)-1,3,5-triazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-pyridinyl)-1,3,5-triazine scaffold represents a privileged structure in medicinal chemistry, merging the electron-deficient nature of the 1,3,5-triazine core with the basicity and hydrogen-bonding capability of the pyridine ring. Unlike its symmetric counterpart (2,4,6-tris(4-pyridyl)-1,3,5-triazine or TPT), which is predominantly used in Metal-Organic Frameworks (MOFs), the mono-substituted 2-(4-pyridinyl) variant is a critical intermediate for Cyclin-Dependent Kinase (CDK) inhibitors .

This guide details the precision synthesis of this intermediate using palladium-catalyzed cross-coupling (Negishi and Suzuki) to ensure regioselectivity, avoiding the formation of di- and tri-substituted byproducts common in classical nucleophilic substitutions.

Chemical Profile & Stability

ParameterSpecificationNotes
IUPAC Name 2-(pyridin-4-yl)-1,3,5-triazine
CAS Number 68847-44-9Distinct from TPT (CAS 42333-78-8)
Molecular Weight 158.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 189–191 °CHigh thermal stability
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane
pKa (Pyridine N) ~5.2Protonation site for salt formation
Reactivity Electrophilic at C-4/C-6Susceptible to nucleophilic attack (SNAr)

Strategic Synthesis Protocols

The primary challenge in synthesizing 2-(4-pyridinyl)-1,3,5-triazine is preventing over-substitution. Classical reaction of cyanuric chloride with Grignard reagents often yields a mixture of mono-, di-, and tri-products.[1] We recommend Negishi Coupling for the highest selectivity.

Protocol A: Selective Mono-Arylation via Negishi Coupling

Rationale: Organozinc reagents exhibit high functional group tolerance and, when coupled with specific palladium catalysts, allow for controlled mono-addition to 2,4-dichloro-1,3,5-triazine.

Reagents:

  • 2,4-dichloro-1,3,5-triazine (Starting Material)

  • 4-pyridylzinc iodide (0.5 M in THF)

  • Pd(PPh3)4 (5 mol%)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dichloro-1,3,5-triazine (1.0 eq) and Pd(PPh3)4 (0.05 eq) in anhydrous THF. Stir at room temperature for 15 minutes.

  • Addition: Cool the solution to 0 °C . Slowly add 4-pyridylzinc iodide (1.05 eq) dropwise via syringe pump over 30 minutes. Crucial: Rapid addition promotes di-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The mono-product typically runs lower than the starting material but higher than the di-product.

  • Quench: Quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Uses boronic acids, which are more stable and easier to handle than organozinc reagents, though slightly less reactive towards electron-deficient triazines.

Reagents:

  • Cyanuric Chloride (or 2,4-dichloro-1,3,5-triazine)

  • 4-Pyridinylboronic acid

  • Pd(dppf)Cl2

  • K2CO3 (2M aqueous)

  • 1,4-Dioxane

Procedure:

  • Dissolve triazine substrate (1.0 eq) and 4-pyridinylboronic acid (1.1 eq) in 1,4-dioxane.

  • Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 solution (3.0 eq).

  • Degas with Argon for 10 minutes.

  • Heat to 80 °C for 6-8 hours. Note: Higher temperatures (>100 °C) increase di-coupling risk.

  • Cool, filter through Celite, and purify as above.

Application Workflow: Synthesis of CDK Inhibitors

The 2-(4-pyridinyl)-1,3,5-triazine intermediate is the core scaffold for a class of CDK inhibitors used in oncology (e.g., melanoma treatment). The remaining chlorine atoms on the triazine ring serve as "handles" for attaching solubilizing groups or pharmacophores.

Mechanism of Action

The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the triazine ring acts as a planar spacer orienting the side chains into the hydrophobic back pocket.

Experimental Workflow Diagram

G start Cyanuric Chloride (Starting Material) inter1 2,4-Dichloro-1,3,5-triazine start->inter1 Controlled Hydrolysis or Reduction target 2-(4-pyridinyl)-1,3,5-triazine (Target Intermediate) inter1->target Selective Mono-Arylation drug CDK Inhibitor API (e.g., Compound 20) target->drug Sequential Nucleophilic Substitution reagent1 Reductive Dechlorination (if starting from TCT) reagent2 Negishi Coupling: 4-Pyridyl-ZnI, Pd(PPh3)4 reagent3 S_NAr 1: Aniline Derivative (Selectivity Control) reagent4 S_NAr 2: Solubilizing Amine (e.g., Morpholine)

Caption: Synthetic pathway from commodity chemical Cyanuric Chloride to high-value CDK Inhibitor API via the 2-(4-pyridinyl) intermediate.

Critical Process Parameters (CPPs)

To ensure reproducibility and yield, the following parameters must be strictly controlled:

ParameterCritical RangeImpact of Deviation
Temperature (Coupling) 0 °C to RT>40 °C promotes di-substitution (formation of bis-pyridyl impurity).
Stoichiometry 1.0 : 1.05 (Triazine : Pyridyl)Excess pyridyl reagent (>1.1 eq) drastically reduces yield of mono-product.
Atmosphere Inert (Argon/Nitrogen)Organozinc reagents degrade rapidly in moisture/air.
Solvent Quality Anhydrous (<50 ppm H2O)Water quenches the organometallic reagent immediately.

Analytical Quality Control

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Triazine absorption) and 280 nm.

  • Retention Time: 2-(4-pyridinyl) derivative typically elutes earlier than di-substituted analogs due to higher polarity.

NMR Validation (1H NMR, 400 MHz, DMSO-d6):

  • Triazine Proton: Singlet at ~9.2 ppm (if H-substituted at other positions).

  • Pyridine Protons: Two doublets (AA'XX' system) at ~8.7 ppm (H-2, H-6) and ~8.2 ppm (H-3, H-5).

References

  • Synthesis of Triazine-Pyridine CDK Inhibitors

    • Title: Synthesis and Identification of [1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors.[2][3]

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Negishi Coupling Protocols

    • Title: Negishi Coupling of Other Pyridyl Heterocyclic Compounds.[2][3][4]

    • Source: Organic Syntheses.[3][4][5]

    • URL:[Link]

  • General Triazine Chemistry

    • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[6][7][8][9][10][11]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Suzuki Coupling on Triazines

    • Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.[12]

    • Source: ResearchG
    • URL:[Link]

Sources

Solubility of 2-(4-pyridinyl)-1,3,5-triazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Application Note: Solubility Profiling of 2-(4-pyridinyl)-1,3,5-triazine

Executive Summary

2-(4-pyridinyl)-1,3,5-triazine (Mono-PT) is a critical heterocyclic intermediate used in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. Unlike its tris-substituted analog (2,4,6-tris(4-pyridyl)-1,3,5-triazine or TPT), quantitative solubility data for the mono-derivative is frequently under-reported in open literature.

This Application Note serves as a definitive guide for researchers requiring precise solubility metrics. It synthesizes available physicochemical data with a self-validating experimental protocol designed to generate high-fidelity solubility curves. We provide a qualitative solubility profile based on structural activity relationships (SAR) and a decision framework for solvent selection in recrystallization and reaction engineering.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate the solubility of 2-(4-pyridinyl)-1,3,5-triazine, one must understand the competing intermolecular forces at play.

  • Structure: A planar, electron-deficient 1,3,5-triazine ring coupled to a 4-pyridyl ring.

  • Molecular Weight: 158.16 g/mol .

  • Dissolution Mechanism:

    • 
      -
      
      
      
      Stacking:
      The planar aromatic system encourages strong intermolecular stacking, leading to a high lattice energy. This is the primary barrier to dissolution.
    • Hydrogen Bonding: The pyridyl nitrogen (pK

      
       ~5.2) and triazine nitrogens act as weak Hydrogen Bond Acceptors (HBA). Solvents capable of donating hydrogen bonds (e.g., Methanol, Water) can interact here, but the hydrophobic aromatic core often dominates, limiting water solubility.
      
    • Dipole-Dipole: The molecule is polar. Dipolar aprotic solvents (DMSO, DMF) are most effective at disrupting the crystal lattice by solvating the electron-deficient rings.

Table 1: Predicted Qualitative Solubility Profile

Based on structural analogs (TPT, Pyridine, s-Triazine) and polarity matching.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMPHigh Strong dipole interactions disrupt

-stacking; best for stock solutions.
Chlorinated Chloroform, DCMModerate Good polarizability match; often used for MOF synthesis layering.
Protic (Alcohols) Methanol, EthanolLow to Moderate H-bonding possible, but limited by the hydrophobic aromatic surface area.
Aromatic Toluene, NitrobenzeneLow (Cold) / High (Hot) Excellent for recrystallization; entropy drives solubility at high

.
Aqueous Water, BuffersInsoluble Hydrophobic effect dominates; requires pH < 4 (protonation) to dissolve.
Aliphatic Hexane, HeptaneInsoluble No polarity match; anti-solvent.

Standardized Experimental Protocol: Equilibrium Solubility Determination

Since specific literature values are sparse, the following protocol ensures data integrity. This "Shake-Flask" method coupled with UV-Vis spectroscopy is the gold standard for heterocyclic aromatics.

Phase A: Preparation & Equilibration
  • Excess Addition: Add 2-(4-pyridinyl)-1,3,5-triazine to the solvent until a visible solid precipitate remains (supersaturation).

    • Tip: For DMSO, start with 50 mg/mL; for Methanol, start with 5 mg/mL.

  • Temperature Control: Place vials in a thermostatic shaker bath.

    • Standard Points: 25°C (Ambient) and 40°C (Process).

    • Tolerance:

      
      .[1]
      
  • Equilibration Time: Shake at 200 RPM for 24 hours .

    • Validation Step: Check concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

Phase B: Sampling & Analysis
  • Filtration: Syringe-filter the supernatant using a 0.45

    
    m PTFE filter  (hydrophobic for organics).
    
    • Pre-saturation: Discard the first 0.5 mL of filtrate to prevent drug adsorption loss to the filter membrane.

  • Dilution: Dilute the filtrate with the same solvent to bring absorbance within the linear range (0.1 – 1.0 AU).

  • Quantification (UV-Vis):

    • 
       Determination:  Scan 200–400 nm. The triazine/pyridine conjugation typically yields a 
      
      
      
      near 250–270 nm .
    • Calculation: Use a pre-constructed calibration curve (

      
      ) to determine concentration (
      
      
      
      ).
Workflow Visualization

SolubilityProtocol Start Start: Weigh Solid Mix Add Solvent (Excess Solid) Start->Mix Equilibrate Shake 24h @ T (±0.1°C) Mix->Equilibrate Check Solid Persists? Equilibrate->Check AddMore Add More Solid Check->AddMore No Filter Filter (0.45 µm PTFE) Check->Filter Yes AddMore->Equilibrate Dilute Dilute for UV-Vis Filter->Dilute Analyze Measure Absorbance Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 1: Step-by-step workflow for gravimetric/UV-Vis solubility determination.

Thermodynamic Analysis

For process optimization (e.g., cooling crystallization), determining the temperature dependence is vital. Use the van 't Hoff equation to derive thermodynamic parameters from your experimental data:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Enthalpy of dissolution.
    
    • Positive (+): Endothermic (Solubility increases with T). Typical for this compound.[1][2][3]

  • 
     : Entropy of dissolution.
    

Application Insight: If


 is high (>30 kJ/mol), cooling crystallization will be highly efficient, yielding high recovery rates.

Solvent Selection Guide for Applications

Selecting the right solvent depends on the intended application. Use the logic tree below to select the optimal system for 2-(4-pyridinyl)-1,3,5-triazine.

Decision Logic Visualization

SolventSelection Goal Select Application Reaction Synthesis/Reaction Goal->Reaction Crystal Recrystallization Goal->Crystal Analysis Analytical (HPLC/NMR) Goal->Analysis HighT High Temp (>100°C)? Reaction->HighT SolubilityCheck Soluble in Hot/Insol in Cold? Crystal->SolubilityCheck NMR Use: DMSO-d6 or CDCl3 Analysis->NMR DMF Use: DMF or DMSO HighT->DMF Yes THF Use: THF or Dioxane HighT->THF No Toluene Use: Toluene or Nitrobenzene SolubilityCheck->Toluene Yes AntiSolvent Use: DMSO (Solvent) + Water/MeOH (Anti-solvent) SolubilityCheck->AntiSolvent No (Use Layering)

Figure 2: Decision tree for solvent selection based on process requirements.

References

  • Lamar University. (2020). Solubility and Activity Coefficients of Triazine-Type Compounds. Journal of Chemical & Engineering Data. Retrieved from [Link] (Contextual grounding on triazine solubility behavior).

  • National Institutes of Health (NIH). (2021). Adsorbing Volatile Organic Chemicals by Soluble Triazine-Based Dendrimers. PubMed Central. Retrieved from [Link]

  • PubChem. (2023). 2,4,6-Tris(4-pyridyl)-1,3,5-triazine Compound Summary. Retrieved from [Link] (Reference analog data).

Disclaimer: While every effort has been made to ensure the accuracy of the predicted profiles, specific batch-to-batch variations in crystallinity can affect solubility. Researchers are strongly advised to perform the "Phase A" validation protocol prior to large-scale usage.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanuric Chloride Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCT-MONO-OPT-001 Subject: Optimization of Mono-Substitution Yields for 2,4,6-Trichloro-1,3,5-triazine (TCT) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield losses or impurity profiles dominated by di-substituted byproducts during the synthesis of mono-substituted 1,3,5-triazines. This is a classic problem of kinetic vs. thermodynamic control .

The reactivity of cyanuric chloride (TCT) is defined by the stepwise deactivation of the triazine ring. Replacing the first chlorine with a nucleophile reduces the electrophilicity of the remaining carbons. However, this deactivation is often insufficient to prevent over-reaction if thermal gating is not strictly enforced.

This guide provides the protocols and troubleshooting logic required to lock the reaction at the mono-substituted stage.

Module 1: The Kinetic Gate (Temperature & Stoichiometry)

The Core Mechanism

To achieve high yields of the mono-product, you must exploit the temperature-dependent reactivity profile of TCT. The reaction is an


 mechanism.
  • First Substitution: Highly exothermic, fast. Occurs at

    
    .[1]
    
  • Second Substitution: Slower. Requires room temperature (

    
    ).
    
  • Third Substitution: Difficult. Requires reflux (

    
    ).
    

If your reaction mixture exceeds


 during the addition of the first equivalent of nucleophile, you will generate di-substituted impurities.
Visualization: The Thermal Gating Protocol

The following diagram illustrates the critical temperature thresholds required to isolate specific derivatives.

TCT_Reactivity TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Target) TCT->Mono 1 Eq Nucleophile Temp: -10°C to 0°C Base: 1 Eq Mono->Mono Maintain < 5°C Slow Addition Di Di-Substituted (Impurity) Mono->Di Heat > 20°C Excess Nuc Tri Tri-Substituted (Impurity) Di->Tri Reflux > 80°C Excess Nuc

Figure 1: Thermal gating strategy for selective substitution. Green path indicates the target workflow; red dashed paths indicate failure modes caused by thermal slippage.

Module 2: Standard Operating Procedure (SOP)

Protocol: Mono-Substitution of TCT with Amines

Objective: >90% Mono-selectivity.

  • Solvent Prep: Dissolve 1.0 eq of Cyanuric Chloride (TCT) in Acetone or THF.

    • Note: TCT is soluble in acetone but hydrolyzes slowly. Use fresh solutions.

  • The "Deep Freeze": Cool the TCT solution to -10°C to 0°C using an ice-salt bath.

  • Nucleophile Preparation: Dissolve 1.0 eq of amine and 1.0 eq of base (e.g., DIPEA or

    
    ) in the solvent.
    
  • Controlled Addition (Critical Step):

    • Add the nucleophile/base mixture to the TCT solution dropwise over 30–60 minutes.

    • Monitor Internal Temp: Do not allow the internal temperature to rise above

      
      . The reaction is exothermic; rapid addition will create localized "hot spots" where di-substitution occurs immediately.
      
  • Quench: Stir at

    
     for 1–2 hours. Monitor via TLC/HPLC.[2] Pour onto crushed ice to precipitate the product (if solid) or extract with DCM.
    
Data: Solvent & Base Selection Matrix

Choosing the right environment is as important as temperature.

ParameterRecommendedNotes
Solvent Acetone/Water Standard for industrial scale. Good solubility for TCT. Requires strictly controlled temp to prevent hydrolysis.
THF (Anhydrous) Best for moisture-sensitive nucleophiles. Prevents hydrolysis byproducts.
DCM Good for solubility, but heat transfer is less efficient than acetone.
Base

Mild inorganic base. Ideal for aqueous/organic biphasic systems. Minimizes over-reaction.
DIPEA (Hünig's Base) Soluble organic base. Good for homogeneous reactions in THF.

Common for Suzuki couplings or phenol nucleophiles.

Module 3: Advanced Troubleshooting (FAQ)

Q1: I am strictly controlling temperature at , but I still see 10-15% di-substituted product. Why?

Diagnosis: Localized concentration and thermal spikes. Root Cause: Even at


, if you drop a concentrated amine solution into the TCT, the interface between the drop and the bulk solution momentarily has a high concentration of nucleophile and high heat (exotherm).
Solution: 
  • Inverse Addition: This is rarely done for TCT but can work. Usually, we stick to standard addition but dilute the nucleophile significantly.

  • Vigorous Stirring: Ensure the RPM is high enough to disperse the drop instantly.

  • Stoichiometry Check: Ensure you are using exactly 0.95 to 1.0 equivalents. Never use excess nucleophile in the first step.

Q2: My product yield is low, and I see a peak corresponding to "Cyanuric Acid" or hydroxyl-triazines.

Diagnosis: Hydrolysis. Root Cause: Water is competing with your nucleophile. While water is a poor nucleophile at


, it becomes competitive if the amine is sterically hindered or if the solvent is wet.
Solution: 
  • Switch to Anhydrous THF or DCM .

  • Use an organic base (DIPEA) instead of aqueous carbonate.

  • Ensure the TCT reagent itself is not wet (TCT hydrolyzes in the bottle over time to release HCl). Recrystallize TCT from toluene if it smells strongly of acid.

Q3: Can I use Suzuki-Miyaura coupling for the first substitution?

Answer: Yes, and it is often cleaner for Carbon-Carbon bond formation. Protocol Insight: Chlorotriazines participate readily in Suzuki couplings.

  • Catalyst:

    
     (3-5 mol%).
    
  • Partner: Aryl boronic acid.[3]

  • Conditions: Toluene/Dioxane,

    
    , 
    
    
    
    .
  • Note: Unlike nucleophilic substitution, Suzuki coupling on TCT usually requires heat. To stop at mono-substitution, stoichiometry (1.0 eq boronic acid) is the primary control, as the electronic difference between mono- and di-chlorides is less distinct to the Palladium catalyst than it is to a nucleophile.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment failure.

Troubleshooting Start Identify Major Impurity DiSub Di-Substituted Product (>10%) Start->DiSub Hydrolysis Hydroxyl Impurity (Hydrolysis) Start->Hydrolysis NoRxn No Reaction (Starting Material) Start->NoRxn TempCheck Was Temp > 5°C? DiSub->TempCheck SolventCheck Using Aqueous Base? Hydrolysis->SolventCheck NucCheck Nucleophile Solubility? NoRxn->NucCheck Cooler Action: Cool to -10°C Slow Addition TempCheck->Cooler Yes Dilute Action: Dilute Nucleophile Increase Stirring TempCheck->Dilute No DrySolvent Action: Switch to Anhydrous THF/DIPEA SolventCheck->DrySolvent Yes FreshTCT Action: Recrystallize TCT (Remove HCl) SolventCheck->FreshTCT No PhaseTransfer Action: Add PTC (e.g., TBAB) NucCheck->PhaseTransfer Poor

Figure 2: Diagnostic logic for common TCT functionalization failures.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Organic Chemistry Portal. "Synthesis of 1,3,5-triazines." (General overview of reactivity patterns and recent literature).

  • Molecules Journal. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." (Detailed protocols on sequential substitution).

  • BenchChem. "Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis." (Practical troubleshooting for hydrolysis and over-reaction).

For further assistance, please contact the Process Chemistry Support Team with your specific nucleophile structure and solvent conditions.

Sources

Preventing formation of tris(4-pyridyl) triazine side products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) Synthesis

Current Status: Operational Ticket ID: TPT-SYN-001 Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) via the cyclotrimerization of 4-cyanopyridine is a thermodynamically driven process, yet it is plagued by specific failure modes. The most common "side products" are not structural isomers of the triazine, but rather hydrolysis products (isonicotinamide) and protonated salts that mimic impurities.

This guide addresses the prevention of these specific byproducts to ensure high-purity isolation of TPT for use in Metal-Organic Frameworks (MOFs) and coordination chemistry.

Part 1: The Diagnostic Hub

Identify your issue based on the physical appearance of your crude product.

SymptomProbable "Side Product"Root CauseImmediate Action
White precipitate (insoluble in CHCl₃)Isonicotinamide (Hydrolysis Product)Moisture ingress during the nitrilium activation phase.Check solvent dryness; verify inert atmosphere.
Brown/Black Tar Polymers/Char Uncontrolled exotherm during superacid addition or excessive heating (>150°C).Implement active cooling (0°C) during acid addition.
Yellow/Orange Solid (Solubility issues)TPT-Triflate Salt (Protonated Product)Incomplete neutralization of the superacid catalyst.Perform rigorous basic workup (NH₄OH wash).
Low Yield (<40%)Linear Oligomers Kinetic trapping; reaction stopped too early or temperature too low.Extend reaction time; ensure reflux step is sufficient.

Part 2: Mechanistic Control (The "Why")

To prevent side products, you must understand the competition between Cyclotrimerization and Hydrolysis .

The reaction typically utilizes a superacid (e.g., Triflic Acid, TfOH) to activate the nitrile. This forms a highly reactive Nitrilium Ion .

  • Path A (Desired): The nitrilium ion is attacked by two other nitrile molecules, closing the ring to form TPT.

  • Path B (Undesired): If water is present (even trace amounts), it acts as a superior nucleophile, attacking the nitrilium ion to form Isonicotinamide .

Pathway Visualization

TPT_Pathway Start 4-Cyanopyridine Activation Activation (Superacid/TfOH) Start->Activation Nitrilium Nitrilium Ion (Intermediate) Activation->Nitrilium Amide Isonicotinamide (SIDE PRODUCT) Nitrilium->Amide  Path B: Hydrolysis (Fast w/ Water) TPT_Salt TPT-H⁺ Salt (Intermediate) Nitrilium->TPT_Salt  Path A: Trimerization (Slow, Anhydrous) Water H₂O (Contaminant) Water->Nitrilium Nitrile2 2x Nitrile (Reactant) Nitrile2->Nitrilium TPT_Final Pure TPT (Target) TPT_Salt->TPT_Final  Neutralization (NH₄OH)

Caption: Competitive pathways in TPT synthesis. Water acts as a kinetic trap, diverting the intermediate to the amide side product.

Part 3: Validated Protocol for High-Purity TPT

This protocol minimizes hydrolysis (Amide formation) and ensures complete salt neutralization.

Reagents & Setup
  • Substrate: 4-Cyanopyridine (Sublimed or recrystallized if yellow).

  • Catalyst: Trifluoromethanesulfonic acid (Triflic acid, TfOH). Handle in fume hood.

  • Solvent: Neat (Melting) or Dichloromethane (Anhydrous).

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient).

Step-by-Step Methodology

1. The Anhydrous Setup (Preventing Amides)

  • Flame-dry a 2-neck round bottom flask.

  • Critical Step: If using solvent, ensure it is distilled over CaH₂ or from a solvent system. If running neat, purge the solid 4-cyanopyridine with N₂ for 15 minutes before acid addition.

2. Controlled Activation (Preventing Char)

  • Cool the 4-cyanopyridine to 0°C (Ice bath).

  • Add TfOH dropwise. Do not dump it in.

    • Ratio: 1.0 equivalent of Nitrile : 0.5 to 1.0 equivalent of TfOH. (Note: Stoichiometric acid yields faster rates but requires more workup).

  • Observation: The mixture will turn into a viscous oil or solid. This is the nitrilium salt.[1]

3. The Cyclization Phase

  • Allow the mixture to warm to Room Temperature (RT).

  • Troubleshooting Tip: If the stir bar seizes (common in neat reactions), add a minimal amount of dry CHCl₃ or Dichloromethane to maintain agitation.

  • Stir for 12–24 hours.

  • Verification: Take an aliquot. IR spectroscopy should show the disappearance of the Nitrile peak (

    
    ) and appearance of the Triazine ring breathing mode (~
    
    
    
    ).

4. The Neutralization (Removing the "False" Side Product)

  • The product currently exists as the TPT-Triflate salt . It is likely yellow/orange and soluble in polar organic solvents.

  • Pour the reaction mixture into ice-cold 25% NH₄OH (aq) or saturated NaHCO₃.

  • Critical End-Point: The pH must be >10. The yellow solid should turn white/off-white .

  • Filter the solid and wash copiously with water (to remove ammonium triflate) and cold acetone.

Part 4: Frequently Asked Questions (FAQs)

Q: My product is bright yellow. Is this an impurity? A: Likely not an organic impurity, but a protonation state issue . TPT is a base. If it retains protons (from the acid catalyst), it forms a charge-transfer complex that appears yellow.

  • Fix: Resuspend the solid in dilute NaOH or NH₄OH, stir for 30 minutes, and refilter.

Q: I see a peak at 1690 cm⁻¹ in my IR spectrum. What is it? A: This is the Amide Carbonyl (


) stretch of Isonicotinamide .
  • Diagnosis: Your reaction had water ingress.

  • Remediation:[2][3] You cannot easily separate the amide from TPT by simple washing. Recrystallization from hot ethanol or sublimation is required.

Q: Can I use HCl instead of Triflic Acid? A: You can, but the yield is often lower. TfOH is a "superacid" and a poor nucleophile, stabilizing the nitrilium ion better than Chloride (


), which can attack the intermediate to form imidoyl chlorides (another side product).

Q: How do I remove the "Brown Tar" if I overheated the reaction? A: The tar is polymerized pyridine. TPT is moderately soluble in boiling toluene or chloroform.

  • Fix: Perform a hot filtration. Dissolve the crude mixture in boiling toluene, filter off the insoluble black tar while hot, and let the filtrate cool to crystallize TPT.

Part 5: Troubleshooting Workflow

TPT_Troubleshooting Start Crude Product Analysis CheckColor Check Color Start->CheckColor Yellow Yellow/Orange Solid CheckColor->Yellow White White/Off-White Solid CheckColor->White Brown Brown/Black Residue CheckColor->Brown AcidTest Acid Wash Test: Add NH4OH Yellow->AcidTest Solubility Solubility Check (Hot Ethanol) White->Solubility Brown->Solubility Hot Filtration Result_Salt Turns White? It was TPT-Salt. (Success) AcidTest->Result_Salt Yes Result_Impurity Stays Yellow? Unknown Impurity. (Recrystallize) AcidTest->Result_Impurity No Result_Amide Insoluble in CHCl3? Likely Amide. (Failure: Water Ingress) Solubility->Result_Amide Insoluble Result_Pure Soluble in CHCl3? Pure TPT. (Success) Solubility->Result_Pure Soluble

Caption: Decision tree for post-synthesis analysis and purification.

References

  • Mechanism of Cyclotrimerization

    • Title: One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach.[1]

    • Source:Journal of Organic Chemistry (2014).[1]

    • URL:[Link]

  • Synthesis & Characterization

    • Title: Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds (Methodology parallels).
    • Source:MDPI - Molecules (2019).
    • URL:[Link]

  • Ligand Properties & Applications

    • Title: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) Product Information.[4][5]

    • Source:TCI Chemicals.

Sources

Navigating the Thermal Landscape: A Technical Guide to Optimizing Triazine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of triazine-containing compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to master the critical parameter of reaction temperature in triazine ring closure. This resource is structured to anticipate and directly address the challenges you may encounter, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in triazine synthesis, providing concise answers and foundational knowledge.

Q1: Why is temperature such a critical parameter in triazine ring closure reactions?

A1: Temperature is a pivotal factor that directly influences the kinetics and thermodynamics of the cyclization process. It governs the reaction rate, selectivity, and the potential for side reactions. Inadequate temperature may lead to sluggish or incomplete reactions, while excessive heat can promote the formation of byproducts or even decomposition of the desired triazine product. For instance, in the widely used synthesis of 1,3,5-triazines from cyanuric chloride, the stepwise substitution of the chlorine atoms is exquisitely controlled by temperature, with the first substitution occurring at 0°C, the second at room temperature, and the third requiring elevated temperatures.[1]

Q2: How does temperature influence the regioselectivity of 1,2,4-triazine synthesis from unsymmetrical 1,2-dicarbonyl compounds?

A2: When an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone, two different regioisomers of the 1,2,4-triazine can be formed.[2] Temperature plays a crucial role here by potentially allowing for either kinetic or thermodynamic control over the product distribution. At lower temperatures, the reaction is often under kinetic control, favoring the product that forms the fastest. At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the more stable regioisomer is the major product.[2] Therefore, systematic temperature screening is essential to optimize the formation of the desired regioisomer.

Q3: Can microwave irradiation be beneficial for optimizing reaction temperature in triazine synthesis?

A3: Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for triazine ring closure. It allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.[3] For example, some syntheses that require prolonged heating at high temperatures with conventional methods can be completed in minutes under microwave irradiation, often at temperatures around 150°C.[4] This rapid heating can also minimize the formation of thermally induced byproducts.

Q4: What are the typical signs that my reaction temperature is not optimized for triazine ring closure?

A4: Several observations can indicate a suboptimal reaction temperature:

  • Low Yield: This is the most common indicator. If the temperature is too low, the activation energy for the ring closure may not be overcome, resulting in poor conversion.

  • Formation of Multiple Products: As seen on TLC or LC-MS, this can suggest the formation of regioisomers, byproducts from side reactions, or decomposition products, all of which can be temperature-dependent.

  • Incomplete Reaction: The presence of significant amounts of starting materials after a reasonable reaction time suggests the temperature is too low.

  • Product Decomposition: The appearance of degradation products, often indicated by charring or the formation of insoluble materials, points to a temperature that is too high for the stability of the triazine ring.[4]

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a structured approach to troubleshooting common issues related to reaction temperature during triazine ring closure.

Problem 1: Low to No Yield of the Desired Triazine

Probable Cause: The reaction temperature is insufficient to overcome the activation energy of the rate-determining step in the ring closure process.

Solutions:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature in a controlled manner (e.g., in 10-20°C intervals). Monitor the reaction progress at each temperature point by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Solvent Consideration: Ensure the chosen solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained. In some cases, switching to a higher-boiling point solvent may be necessary.

  • Catalyst Activity: If a catalyst is being used, its activity may be highly temperature-dependent. Consult the literature for the optimal temperature range for the specific catalyst.

  • Microwave Synthesis: If available, consider transitioning to microwave-assisted synthesis, which can often drive reactions to completion at higher effective temperatures over shorter periods.[3]

Problem 2: Formation of a Mixture of Regioisomers

Probable Cause: The reaction conditions, particularly temperature, are not selective for the formation of a single regioisomer from an unsymmetrical precursor.

Solutions:

  • Kinetic vs. Thermodynamic Control Study: This is a critical step.

    • To favor the kinetic product (the one that forms faster): Run the reaction at a lower temperature for a shorter period. This minimizes the chance of the reaction reversing and equilibrating to the more stable product.

    • To favor the thermodynamic product (the more stable one): Run the reaction at a higher temperature for a longer period to allow the initial products to equilibrate to the most stable isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition states leading to different regioisomers. Screen a range of solvents with varying polarities in conjunction with temperature optimization. For instance, less polar solvents at lower temperatures can sometimes enhance selectivity.[2]

  • Steric Hindrance: Consider modifying the starting materials to introduce bulky substituents that may sterically hinder the formation of one regioisomer.[2]

Diagram 1: Kinetic vs. Thermodynamic Control in Regioisomer Formation

G cluster_0 Reaction Pathway Starting Materials Starting Materials Transition State 1 (Lower Ea) Transition State 1 (Lower Ea) Starting Materials->Transition State 1 (Lower Ea) Lower Temp (Kinetic Control) Transition State 2 (Higher Ea) Transition State 2 (Higher Ea) Starting Materials->Transition State 2 (Higher Ea) Higher Temp (Thermodynamic Control) Kinetic Product (Less Stable) Kinetic Product (Less Stable) Transition State 1 (Lower Ea)->Kinetic Product (Less Stable) Thermodynamic Product (More Stable) Thermodynamic Product (More Stable) Transition State 2 (Higher Ea)->Thermodynamic Product (More Stable) Kinetic Product (Less Stable)->Thermodynamic Product (More Stable) Higher Temp (Equilibration)

Caption: Kinetic vs. Thermodynamic control pathways in triazine synthesis.

Problem 3: Significant Byproduct Formation

Probable Cause: The reaction temperature is too high, leading to side reactions such as decomposition, polymerization of starting materials, or reactions with the solvent.

Solutions:

  • Lower the Reaction Temperature: This is the most direct approach. Systematically decrease the temperature and monitor the product distribution.

  • Reduce Reaction Time: Prolonged heating, even at a seemingly optimal temperature, can lead to the accumulation of byproducts. Determine the minimum time required for the completion of the primary reaction.

  • Ensure an Inert Atmosphere: Some side reactions are oxidative. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these.

  • Check for Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or the triazine product, especially at elevated temperatures. Ensure all reagents and solvents are anhydrous.

Diagram 2: Troubleshooting Workflow for Temperature Optimization

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Byproducts Byproducts Present? LowYield->Byproducts No IncreaseTemp Increase Temperature Systematically LowYield->IncreaseTemp Yes Regioisomers Regioisomer Mixture? Byproducts->Regioisomers No DecreaseTemp Decrease Temperature Byproducts->DecreaseTemp Yes VaryTempTime Study Kinetic vs. Thermodynamic Control (Vary Temp & Time) Regioisomers->VaryTempTime Yes End Optimized Conditions Regioisomers->End No IncreaseTemp->End DecreaseTemp->End VaryTempTime->End

Caption: A decision tree for troubleshooting temperature-related issues.

Experimental Protocol: Temperature Screening for Triazine Ring Closure

This protocol provides a general framework for systematically optimizing the reaction temperature for a generic triazine ring closure reaction.

Objective: To determine the optimal reaction temperature that maximizes the yield of the desired triazine product while minimizing the formation of impurities.

Materials:

  • Reactant A

  • Reactant B

  • Anhydrous reaction solvent

  • Catalyst (if required)

  • Reaction vessels (e.g., sealed vials or round-bottom flasks)

  • Heating/cooling system with precise temperature control (e.g., oil bath, heating mantle with a thermocouple, or a reaction block)

  • Stirring apparatus

  • TLC plates and developing chamber

  • LC-MS or GC-MS for in-process control and final analysis

Procedure:

  • Initial Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel. A typical set might include five reactions at different temperatures, for example:

    • Room Temperature (e.g., 25°C)

    • 40°C

    • 60°C

    • 80°C

    • 100°C (or reflux temperature of the solvent, whichever is lower)

  • Reaction Setup:

    • To each reaction vessel, add Reactant A, the chosen anhydrous solvent, and the catalyst (if applicable).

    • Begin stirring and allow the temperature to equilibrate to the set point for each reaction.

    • In a separate vial, dissolve Reactant B in the anhydrous solvent.

    • Add the solution of Reactant B to each reaction vessel simultaneously (or as close in time as possible).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction.

    • Analyze the aliquots by TLC to visually assess the consumption of starting materials and the formation of the product and any byproducts.

    • For more quantitative analysis, dilute the aliquots and analyze by LC-MS or GC-MS to determine the relative ratios of starting materials, product, and impurities.

  • Data Analysis:

    • Compile the data into a table to compare the conversion and product purity at each temperature and time point.

    • Identify the temperature that provides the best balance of reaction rate and selectivity.

  • Refinement (if necessary):

    • If the initial screen suggests an optimal temperature between two of the tested points, perform a second, more focused screen in that narrower range (e.g., 70°C, 75°C, 80°C, 85°C, 90°C).

    • If significant byproduct formation is observed at all elevated temperatures, a screen at lower temperatures (e.g., 0°C, 10°C, room temperature) may be warranted.

Data Presentation: Example Temperature Screening Results

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Triazine (%)Major Impurity (%)
25241510<1
402445402
601295855
806>997520
1004>996035 (Decomposition)

Based on this hypothetical data, 60°C appears to be the optimal temperature, providing a high yield with minimal impurity formation in a reasonable timeframe.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the complexities of temperature optimization in your triazine ring closure reactions, leading to more efficient, selective, and successful syntheses.

References

  • BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution on the triazine ring. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in triazine cyclotrimerization reactions. BenchChem Technical Support.
  • MDPI. (2022). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone.
  • BenchChem. (2025). Optimization of solvent and temperature for 1,2,4-triazine reactions. BenchChem Technical Support.
  • BenchChem. (2025). Side reactions and byproduct formation in triazine synthesis. BenchChem Technical Support.
  • Royal Society of Chemistry. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source.
  • ACS Publications. (2023).
  • RSC Publishing. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • MDPI. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof.

Sources

Technical Support Center: Troubleshooting Grignard Addition to Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard additions to cyanuric chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this versatile yet challenging reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to overcome common experimental hurdles.

The Grignard reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a powerful tool for creating carbon-carbon bonds and synthesizing a diverse range of substituted triazine libraries.[1][2] However, its success hinges on meticulous control over reaction conditions to manage the high reactivity of both the Grignard reagent and the triazine core. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Grignard reaction is resulting in very low or no yield of the desired mono-substituted triazine. What are the likely causes and how can I fix this?

Low or no yield is one of the most common frustrations with this reaction. The root cause often lies in the quenching of the highly reactive Grignard reagent or issues with the reaction setup.

Core Causality: Grignard reagents are potent nucleophiles but also exceptionally strong bases.[3][4] They will readily react with any available acidic protons, a reaction that is kinetically much faster than the desired nucleophilic attack on the cyanuric chloride.

Troubleshooting Steps & Explanations:

  • Ensure Absolutely Anhydrous Conditions: This is the most critical parameter. Any trace of water from solvents, glassware, or the atmosphere will "kill" your Grignard reagent by protonating it into an unreactive alkane or arene.[4][5]

    • Protocol: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry inert gas (Nitrogen or Argon). Solvents must be rigorously dried, for instance, by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF and diethyl ether) or by passing through an activated alumina column. Use freshly opened bottles of anhydrous solvents whenever possible.[5]

  • Verify the Quality and Concentration of Your Grignard Reagent: The quality of the magnesium and the concentration of the prepared Grignard reagent are paramount.

    • Magnesium Quality: Use high-purity magnesium turnings that are shiny and free of oxide layers.[6][7] If the magnesium appears dull, it can be activated by briefly stirring under vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Impurities in the magnesium can catalyze decomposition and side reactions.[5]

    • Reagent Titration: Never assume a 100% yield in the formation of your Grignard reagent. Its concentration should always be determined by titration before use. A common method is titration against a solution of iodine in THF until the characteristic iodine color persists.

  • Optimize the Order and Rate of Addition: The way you combine your reagents matters.

    • Recommended Procedure: Slowly add the Grignard reagent solution dropwise to a cooled (typically 0-5 °C) solution of cyanuric chloride.[2][8] This maintains a low concentration of the Grignard reagent in the reaction mixture, which helps to control the exotherm and can disfavor polysubstitution.

Workflow for Ensuring Anhydrous Conditions

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution A Oven-dry all glassware (>120°C, >4h) B Cool glassware under inert gas (N2/Ar) A->B D Maintain positive inert gas pressure B->D C Use freshly distilled anahydrous solvents E Use dry syringes/cannulas for transfers C->E

Caption: Workflow for maintaining anhydrous conditions in Grignard reactions.

FAQ 2: I am observing significant amounts of di- and tri-substituted products. How can I improve the selectivity for mono-substitution?

Controlling the stoichiometry of the reaction is key to achieving selective mono-substitution on the cyanuric chloride ring.

Core Causality: Cyanuric chloride has three electrophilic carbon atoms, each bearing a chlorine atom that can be displaced. The reactivity of the remaining chlorine atoms changes after the first substitution, but polysubstitution is a common side reaction.[9]

Troubleshooting Steps & Explanations:

  • Precise Stoichiometry: Use a slight excess of cyanuric chloride relative to the Grignard reagent. A molar ratio of 1.1-1.2 equivalents of cyanuric chloride to 1 equivalent of the Grignard reagent is a good starting point. This ensures that the Grignard reagent is the limiting reactant.

  • Low-Temperature Addition: Maintain a low reaction temperature during the addition of the Grignard reagent.[2][8] The substitution of the first chlorine atom is generally facile even at low temperatures, while subsequent substitutions often require higher temperatures.[10]

    • Protocol: Prepare a solution of cyanuric chloride in a suitable solvent (e.g., THF, benzene) and cool it to 0-5 °C in an ice bath. Add the Grignard reagent solution dropwise to this cooled, stirred solution.[2]

  • Solvent Choice: The choice of solvent can influence the reactivity.

    • Benzene/THF Mixtures: Some literature procedures report good results for mono-alkylation and -arylation using a mixture of benzene and THF.[2] However, given the toxicity of benzene, safer alternatives like toluene or CPME (cyclopentyl methyl ether) in combination with THF should be considered.

    • THF: THF is a common and effective solvent for Grignard reactions.[8]

Table 1: Temperature Control for Selective Substitution

SubstitutionRecommended Temperature RangeRationale
First 0 to 5 °CFavors mono-substitution by leveraging the higher reactivity of the first chlorine atom at low temperatures.[10]
Second 20 to 60 °CRequires more energy to overcome the deactivating effect of the first substituent.
Third > 80 °CSignificantly higher temperatures are often needed for the final substitution.
FAQ 3: The reaction mixture turns dark brown or black during the formation or use of the Grignard reagent. Is this normal, and what does it indicate?

A color change to gray or light brown during the formation of a Grignard reagent is normal. However, a very dark brown or black color can be indicative of side reactions.[5]

Core Causality: The darkening can be due to the formation of finely divided metal from side reactions like Wurtz coupling or the decomposition of the Grignard reagent, which can be catalyzed by impurities.[5]

Troubleshooting Steps & Explanations:

  • Purity of Reagents:

    • Organic Halide: Ensure your alkyl or aryl halide is pure and free from peroxides. Distill it if necessary.

    • Magnesium: As mentioned in FAQ 1, use high-purity magnesium. Impurities, especially transition metals, can promote side reactions.[6]

  • Control the Exotherm: The formation of the Grignard reagent is exothermic. If the reaction becomes too hot, side reactions are more likely.

    • Protocol: Add the organic halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. If necessary, use an external cooling bath to moderate the reaction temperature.

  • Dilution: In some cases, using more dilute solutions of the Grignard reagent can help to minimize the formation of colored byproducts.[8]

Experimental Protocols
Detailed Protocol for Mono-substitution of Cyanuric Chloride

This protocol is a synthesis of best practices from the literature.[2][8]

Materials:

  • Cyanuric chloride

  • Appropriate alkyl or aryl halide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether or benzene (use with caution and appropriate safety measures)

  • 1 N Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Iodine crystal (for activation, if needed)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine if the magnesium requires activation.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve the alkyl/aryl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it doesn't start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Determine the concentration of the Grignard reagent by titration.

Part B: Grignard Addition to Cyanuric Chloride

  • In a separate flame-dried flask, dissolve cyanuric chloride (1.0 equivalent based on the titrated Grignard reagent) in anhydrous THF or a THF/benzene mixture.[2]

  • Cool the cyanuric chloride solution to 0-5 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise to the cooled, mechanically stirred cyanuric chloride solution over 1-2 hours.

  • After the addition is complete, stir the mixture at 0 °C for an additional 4 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 4 hours.[2]

  • Quench the reaction by carefully adding it to a stirred solution of 1 N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization. For challenging separations, semi-preparative HPLC may be required.

Reaction Scheme and Mechanism

cluster_reaction Reaction Pathway CC Cyanuric Chloride INT Mono-substituted Triazine CC->INT 1. Nucleophilic Attack 2. Elimination of MgXCl GR R-MgX (Grignard Reagent) PROD Desired Product INT->PROD Work-up SIDE Di-/Tri-substituted Byproducts INT->SIDE Further Reaction with R-MgX (undesired)

Caption: Simplified reaction pathway for the Grignard addition to cyanuric chloride.

References
  • Lee, J. W., Bork, J. T., Ha, H.-H., Samanta, A., & Chang, Y.-T. (2009). Novel Orthogonal Synthesis of a Tagged Combinatorial Triazine Library via Grignard Reaction. Australian Journal of Chemistry, 62(9), 1000. [Link][1][2]

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(50), 9705–9711. [Link][8][11]

  • DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link][9]

  • Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction. [6]

  • Organic Chemistry Portal. Grignard Reaction. [Link][3]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link][12]

  • Wikipedia. Grignard reaction. [Link][4]

  • Chem-Iq. cyanuric chloride. [Link][13]

  • Ataman Kimya. CYANURIC CHLORIDE. [Link]

  • Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses. [Link][14]

  • Giacomelli, G., Porcheddu, A., & Salaris, M. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ARKIVOC, 2006(5), 89–133. [Link][15]

  • European Chemicals Agency. Cyanuric chloride | 108-77-0. [Link][16]

  • Satinsky, D., Chocholous, P., & Brabcova, I. (2014). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • Reddit. Troubleshooting my grignard reactions. [Link][7]

  • ResearchGate. Cyanuric chloride: an efficient reagent for the Lossen rearrangement. [Link][17]

  • da Silva, A. B. F., et al. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. New Journal of Chemistry, 45(1), 173-183. [Link][10]

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Technical Support Center: Minimizing Polymerization During Triazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of insoluble material in my triazine synthesis. Is this polymerization?

A1: The formation of insoluble material is a strong indicator of polymerization. This is a common side reaction where monomer units, or intermediates of your triazine synthesis, react with each other to form long-chain oligomers or polymers. These byproducts are often intractable and can significantly reduce the yield and purity of your desired triazine product. Analytical techniques such as FTIR or NMR can help confirm the presence of polymeric structures.

Q2: What are the primary causes of polymerization during triazine synthesis?

A2: Polymerization during triazine synthesis is often multifactorial. Key contributors include:

  • High Temperatures: Elevated temperatures can provide the activation energy needed for unwanted side reactions, including polymerization, to compete with the desired cyclization.[1][2]

  • High Reactant Concentrations: Increased concentrations of starting materials, such as nitriles or cyanuric chloride, can favor intermolecular reactions leading to polymer formation over the intramolecular cyclization required for the triazine ring.

  • Presence of Catalysts: While catalysts are often necessary, certain types or concentrations can also promote polymerization pathways.[3]

  • Reaction Time: Extended reaction times can increase the likelihood of side reactions, including the slow growth of polymer chains.

  • Harsh Reaction Conditions: The use of strong acids or bases can sometimes initiate or accelerate polymerization.[2]

Q3: Can the order of reagent addition affect polymerization?

A3: Absolutely. The sequence of adding reagents is critical, especially in multi-component reactions or when dealing with highly reactive intermediates. For instance, in substitutions on cyanuric chloride, a cold solution of the nucleophile should be added dropwise to a cold solution of cyanuric chloride to maintain control and prevent over-reaction.[4] A sudden increase in the concentration of a reactive species can initiate polymerization.

Q4: Are there specific types of triazine synthesis that are more prone to polymerization?

A4: Syntheses involving highly reactive monomers or those conducted under harsh conditions are more susceptible. For example, the ionothermal trimerization of nitriles in molten zinc chloride to form covalent triazine frameworks often requires high temperatures (400–600 °C), which can lead to polymerization if not carefully controlled.[5] Similarly, reactions involving multifunctional starting materials have a higher propensity for cross-linking and polymerization.

In-Depth Troubleshooting Guides

Issue 1: Unexpected Polymer Formation During Nitrile Trimerization

The cyclotrimerization of nitriles is a fundamental method for synthesizing 1,3,5-triazines. However, it can be plagued by the formation of linear polymers.

Causality: The desired reaction involves the formation of a six-membered triazine ring from three nitrile molecules. The competing polymerization reaction involves the formation of long chains of repeating nitrile-derived units. This is often initiated by impurities or localized high temperatures that favor a linear chain-growth mechanism over the thermodynamically favored cyclic trimer.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. The first nucleophilic substitution on a molecule like cyanuric chloride is typically performed at low temperatures, around 0 °C, to prevent over-reaction.[1][4]

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. A solvent that effectively solvates the intermediates without promoting side reactions is ideal. In some cases, microwave-assisted synthesis in a solvent like DMF with a phase-transfer catalyst can shorten reaction times and improve yields, thereby reducing the window for polymerization to occur.[1]

  • Catalyst Optimization: If using a catalyst, screen different options and concentrations. For example, superacid-catalyzed methods can be effective but also carry the risk of promoting polymerization if not carefully managed.[6]

  • Monomer Purity: Ensure the purity of your nitrile starting material. Impurities can sometimes act as initiators for polymerization.

  • Controlled Addition: Add the catalyst or initiator slowly to the reaction mixture to maintain a low concentration of reactive species at any given time.

Issue 2: Polymerization During Step-Wise Synthesis from Cyanuric Chloride

The synthesis of substituted triazines via nucleophilic substitution of cyanuric chloride is a versatile method. However, controlling the degree of substitution is crucial to prevent the formation of cross-linked polymers, especially when using di- or poly-functional nucleophiles.

Causality: Cyanuric chloride has three reactive chlorine atoms. Each successive substitution can alter the reactivity of the remaining chlorine atoms. If the reaction conditions are not carefully controlled, multiple substitutions can occur, leading to cross-linking and the formation of an insoluble polymeric network.

Troubleshooting Protocol:

  • Stoichiometry: Use a precise 1:1 molar ratio of cyanuric chloride to your nucleophile for monosubstitution.[4] An excess of the nucleophile will favor di- and tri-substitution.

  • Temperature Staging: The substitution of the first chlorine atom is typically carried out at around 0 °C. The second substitution occurs at room temperature, and the third often requires elevated temperatures (70-100 °C).[1] Strict adherence to this temperature gradient is essential for selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further substitution.[4]

  • Base Selection: The choice of base to scavenge the HCl byproduct is important. A hindered or weak base may be preferable to prevent unwanted side reactions.

Visualizing the Competing Pathways

The following diagram illustrates the desired cyclotrimerization pathway for triazine synthesis versus the competing polymerization side reaction.

G cluster_0 Desired Triazine Synthesis cluster_1 Unwanted Polymerization Nitrile 3x Nitrile Monomers Intermediate Cyclic Intermediate Nitrile->Intermediate Cyclotrimerization Triazine 1,3,5-Triazine Intermediate->Triazine Ring Formation Nitrile2 Nitrile Monomers Dimer Dimer Nitrile2->Dimer Initiation Polymer Linear Polymer Dimer->Polymer Propagation Start Starting Materials Start->Nitrile Start->Nitrile2

Caption: Desired vs. Undesired Reaction Pathways.

Quantitative Guidance for Minimizing Polymerization

ParameterRecommendation for Nitrile TrimerizationRecommendation for Cyanuric Chloride SubstitutionRationale
Temperature Maintain lowest effective temperature.1st Sub: ~0 °C2nd Sub: Room Temp3rd Sub: 70-100 °C[1]Minimizes activation energy for side reactions.[1][2]
Concentration Use dilute conditions where feasible.Maintain a 1:1 stoichiometry for monosubstitution.[4]Reduces the probability of intermolecular reactions.
Reaction Time Monitor closely and quench upon completion.Monitor by TLC and quench when starting material is consumed.[4]Prevents slow-growing side reactions from becoming significant.
Catalyst Screen for selectivity at low concentrations.N/A (typically base-mediated)Some catalysts can also catalyze polymerization.[3]

Experimental Protocol: Monitoring Polymerization by FTIR

This protocol provides a general method for using Fourier-Transform Infrared (FTIR) spectroscopy to monitor the progress of a triazine synthesis and detect the formation of unwanted polymeric byproducts.

Materials:

  • Reaction mixture aliquots

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR)

  • Solvent for dilution (if necessary)

  • Reference spectra of starting materials and expected product

Procedure:

  • Baseline Spectrum: Obtain an FTIR spectrum of the reaction solvent and all starting materials.

  • Initial Reaction Mixture (t=0): Immediately after all reagents have been added and the reaction has commenced, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: If the reaction mixture is a solution, a drop can be placed directly on the ATR crystal. If it is a slurry, ensure good contact with the crystal.

  • Acquire Spectrum: Record the FTIR spectrum of the initial reaction mixture.

  • Time-Course Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw another aliquot and acquire its FTIR spectrum.

  • Data Analysis:

    • Product Formation: Look for the appearance and growth of characteristic peaks of the triazine ring (e.g., C=N stretching vibrations).

    • Starting Material Consumption: Monitor the disappearance of characteristic peaks of the starting materials (e.g., the nitrile peak around 2200 cm⁻¹).

    • Polymer Detection: The formation of broad, less-defined peaks, particularly in the fingerprint region, can indicate polymerization. A broadening of the baseline may also be observed. The disappearance of the oxazine ring absorption band (around 950 cm⁻¹) and the concurrent appearance of a broad phenolic O-H stretching band can indicate ring-opening polymerization in benzoxazine systems.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting polymerization issues in triazine synthesis.

G start Polymerization Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_conc Are Concentrations Too High? check_temp->check_conc Yes lower_temp->check_conc dilute_rxn Dilute Reaction Mixture check_conc->dilute_rxn Yes check_time Is Reaction Time Excessive? check_conc->check_time No dilute_rxn->check_time optimize_time Optimize Reaction Time via Monitoring (TLC, etc.) check_time->optimize_time Yes check_reagents Purity & Stoichiometry Correct? check_time->check_reagents No optimize_time->check_reagents purify_reagents Purify Starting Materials / Verify Stoichiometry check_reagents->purify_reagents No solution Polymerization Minimized check_reagents->solution Yes purify_reagents->solution

Caption: A Step-by-Step Troubleshooting Workflow.

References

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link]

  • ACS Applied Polymer Materials. Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. Available at: [Link]

  • Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Available at: [Link]

  • ACS Omega. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available at: [Link]

  • ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available at: [Link]

  • The Journal of Organic Chemistry. One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Available at: [Link]

  • Beilstein Archives. Synthesis of new pyrazolo[7][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Available at: [Link]

  • PubMed. Clean-up of triazines in vegetable extracts by molecularly-imprinted solid-phase extraction using a propazine-imprinted polymer. Available at: [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

  • RSC Publishing. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available at: [Link]

  • PMC. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]

  • ResearchGate. Application of 1,3,5-triazine ring-opening reactions in organic synthesis. Available at: [Link]

  • PMC. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Available at: [Link]

  • ResearchGate. Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers. Available at: [Link]

  • ResearchGate. The synthesis of triazine derivatives. Available at: [Link]

  • Wikipedia. Triazine. Available at: [Link]

  • PMC. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Available at: [Link]

  • ResearchGate. Removal of triazine-based herbicides on specific polymeric sorbent: fixed bed column studies. Available at: [Link]

  • Materials Chemistry Frontiers (RSC Publishing). Recent advances in the design, synthesis and catalytic applications of triazine-based covalent organic polymers. Available at: [Link]

  • ResearchGate. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Available at: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis. Available at: [Link]

  • ACS Publications. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available at: [Link]

  • MDPI. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Available at: [Link]

  • Energy & Environmental Science (RSC Publishing). Phenyl-triazine oligomers for light-driven hydrogen evolution. Available at: [Link]

  • ResearchGate. Optim-ization of class-selective extraction of triazines from aqueous samples using a molecularly imprinted polymer by a comprehensive approach of retention mechanism. Available at: [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Green Chemistry (RSC Publishing). Functional group boosting triazine ring-opening for low-temperature synthesis of heptazine-based graphitic carbon nitride. Available at: [Link]

  • ResearchGate. Quantitative Analysis of MEA-Triazine Hydrogen Sulfide Scavengers Through Innovative Transmission FTIR Spectroscopy. Available at: [Link]

  • MDPI. Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. Available at: [Link]

  • MDPI. New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. Available at: [Link]

  • ResearchGate. Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy. Available at: [Link]

  • RSC Advances (RSC Publishing). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. Available at: [Link]

  • YouTube. Triazines- Six membered heterocycle. Available at: [Link]

  • ScienceDirect. Removal of organic micro-pollutants from water by β-cyclodextrin triazine polymers. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(4-pyridinyl)-1,3,5-triazine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-(4-pyridinyl)-1,3,5-triazine, a key building block in medicinal chemistry and supramolecular chemistry.[1] By comparing its expected spectral features with those of analogous pyridinyl- and pyridyl-triazine derivatives, this document offers a practical framework for spectral interpretation and compound verification.

The Foundational Role of ¹H NMR in Heterocyclic Chemistry

¹H NMR spectroscopy provides a wealth of information regarding the electronic environment and connectivity of protons within a molecule. For aromatic and heteroaromatic systems like 2-(4-pyridinyl)-1,3,5-triazine, three key parameters are of interest:

  • Chemical Shift (δ): The position of a resonance signal, measured in parts per million (ppm), is highly sensitive to the electron density around a proton. Electron-withdrawing groups or atoms (like nitrogen in triazine and pyridine rings) deshield adjacent protons, shifting their signals to a higher frequency (downfield).

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent atoms leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled protons and, in some cases, their dihedral angles.[2]

  • Signal Integration: The area under an NMR signal is directly proportional to the number of protons it represents.

The interplay of these parameters allows for the unambiguous assignment of each proton in a molecule, confirming its identity and purity.

Predicted ¹H NMR Spectrum of 2-(4-pyridinyl)-1,3,5-triazine

Molecular Structure and Proton Numbering

Caption: Molecular structure of 2-(4-pyridinyl)-1,3,5-triazine with proton numbering.

Predicted Chemical Shifts and Coupling Constants:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4, H6 (Triazine)~9.3 - 9.5Singlet-2H
H2', H6' (Pyridine)~8.8 - 9.0Doublet~5-62H
H3', H5' (Pyridine)~8.0 - 8.2Doublet~5-62H

Rationale for Predictions:

  • Triazine Protons (H4, H6): The 1,3,5-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. This strong deshielding effect will shift the signals of the triazine protons significantly downfield, likely in the range of 9.3-9.5 ppm. Due to the symmetry of the molecule, these two protons are chemically equivalent and will appear as a single, sharp singlet.

  • Pyridine Protons (H2', H6' and H3', H5'): The pyridine ring is also an electron-deficient system. The protons ortho to the nitrogen (H2', H6') are expected to be the most deshielded of the pyridine protons. The protons meta to the nitrogen (H3', H5') will be at a slightly higher field. Both sets of protons will appear as doublets due to coupling with their respective neighbors. The coupling constant between ortho and meta protons in a pyridine ring is typically around 5-6 Hz.

Comparative Analysis with Related Compounds

A comparative analysis with experimentally determined ¹H NMR data of similar molecules validates our predictions and highlights the subtle electronic effects of substituent placement.

Table 1: Comparison of ¹H NMR Data for Pyridinyl- and Pyridyl-Triazine Derivatives

CompoundPyridine Protons (δ, ppm)Triazine/Other Protons (δ, ppm)Solvent
2-(4-pyridinyl)-1,3,5-triazine (Predicted) H2',H6': ~8.8-9.0 (d); H3',H5': ~8.0-8.2 (d)H4,H6: ~9.3-9.5 (s)CDCl₃
3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine [3]8.92 (d), 8.72 (d), 7.94 (t), 7.44 (t)Phenyl: 7.3-7.7 (m)CDCl₃
2,4,6-tris(2'-pyridyl)-1,3,5-triazine [4][5]8.95 (d), 8.86 (d), 7.96 (t), 7.55 (t)-CDCl₃
2,4,6-tris(4'-pyridyl)-1,3,5-triazine [6][7][8]Data not explicitly detailed in search results--
2,4-diamino-6-(4-pyridyl)-1,3,5-triazine [9]Pyridyl: 6.91NH₂: broad signalDMSO-d₆

Key Observations from the Comparison:

  • The downfield chemical shifts of the pyridine protons in the 2-pyridyl substituted triazines are consistent with our predictions for the 4-pyridinyl analogue.

  • The presence of electron-donating amino groups in 2,4-diamino-6-(4-pyridyl)-1,3,5-triazine significantly shields the pyridyl protons, shifting their signals upfield to 6.91 ppm.[9] This demonstrates the sensitivity of chemical shifts to substituent effects.

  • The choice of solvent can influence chemical shifts, particularly for nitrogen-containing heterocycles where solvent-solute interactions can be significant.[10][11]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(4-pyridinyl)-1,3,5-triazine, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or pyridine-d₅ can be considered.[11]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak.

  • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals and measure the coupling constants.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer lock Lock and Shim transfer->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate coupling Measure Coupling Constants integrate->coupling assign Assign Signals to Protons coupling->assign

Caption: A streamlined workflow for the ¹H NMR characterization of 2-(4-pyridinyl)-1,3,5-triazine.

Conclusion

The ¹H NMR characterization of 2-(4-pyridinyl)-1,3,5-triazine is a straightforward process that yields a distinctive and easily interpretable spectrum. By understanding the fundamental principles of chemical shifts and coupling constants in heterocyclic systems, and by drawing comparisons with related compounds, researchers can confidently verify the structure and purity of their synthesized materials. The provided experimental protocol offers a robust starting point for obtaining high-quality data, which is crucial for regulatory submissions and peer-reviewed publications.

References

  • Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Google Search.
  • 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine(1046-56-6) 1 h nmr - ChemicalBook. ChemicalBook.
  • 1,2,4-triazine, 6-phenyl-3-(4-pyridinyl)- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
  • Chapter 3 – Structural characteriz
  • 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine - PubChem. PubChem. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine deriv
  • Synthesis and identification of[4][10][12]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed. PubMed. [Link]

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Springer.
  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. ResearchGate. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. National Center for Biotechnology Information. [Link]

  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubChem. PubChem. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences. [Link]

  • 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE - gsrs. gsrs. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Google Search.
  • Coupling constants for 1H and 13C NMR. Google Search.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - MDPI. MDPI. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • H-H and 13C-H coupling constants in pyridazine - ResearchGate. ResearchGate. [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. [Link]

  • Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents - ChemRxiv. ChemRxiv. [Link]

Sources

Technical Assessment: Photophysical Characterization of 2-(4-pyridinyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(4-pyridinyl)-1,3,5-triazine (Mono-PyTrz) represents a specialized class of nitrogen-rich heterocycles acting as a "Janus" molecule: it combines the strong electron-withdrawing deficiency of the s-triazine core with the coordination capability of the pyridine moiety.

Unlike its ubiquitous symmetric analog 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) , the mono-substituted variant offers a unique directional dipole and asymmetric coordination potential. This guide characterizes its UV-Vis absorption profile, contrasting it with standard alternatives used in Metal-Organic Frameworks (MOFs) and OLED electron transport layers.

Core Value Proposition
  • Electronic Asymmetry: Unlike TPT (

    
     symmetry), Mono-PyTrz (
    
    
    
    or lower) exhibits a permanent dipole moment, influencing solvatochromic behavior.
  • Selective Coordination: Provides a single vector for metal binding, preventing the formation of infinite 3D networks common with TPT, favoring discrete molecular complexes or capping applications.

Comparative Analysis: Spectral Performance

The UV-Vis spectrum of Mono-PyTrz is dominated by


 transitions derived from the coupling of the triazine and pyridine rings. Below is a technical comparison against the industry standards: TPT  (Symmetric analog) and 4,4'-Bipyridine  (Standard linker).
Comparative Data Table: Photophysical Benchmarks
Feature2-(4-pyridyl)-1,3,5-triazine (Subject)2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)4,4'-Bipyridine (Alternative)
Primary

245 – 255 nm 248 nm235 – 240 nm
Secondary Band 270 – 285 nm (Shoulder)275 – 290 nm (Strong)280 nm

(M

cm

)
~12,000 – 15,000 (Est.)[1]~38,000 – 42,000~13,000
Transition Type Mixed

(Triazine/Pyridine)
Coupled

(Star-burst conjugation)

(Twisted biphenyl-like)
Solvatochromism Moderate (Dipolar)Weak (Non-polar/Symmetric)Weak
Acid Response Distinct Red Shift (Protonation of Py-N)Complex Red Shift (Multiple N sites)Red Shift

Technical Insight: The molar extinction coefficient (


) of the mono-species is approximately 1/3 that of TPT. The triazine ring itself absorbs strongly in the vacuum UV (<200 nm) but substitution pushes this into the measurable UV-C/B range.
Detailed Spectral Analysis[2]
  • The Triazine Band (240–255 nm): The electron-deficient 1,3,5-triazine ring exhibits a characteristic high-energy absorption. In Mono-PyTrz, this band is distinct. In TPT, this band is hyperchromically enhanced due to the three-fold symmetry but remains at a similar energy level.

  • The Charge Transfer Band (270–290 nm): This feature arises from the conjugation between the pyridine and triazine rings.

    • Mechanism: Weak Intramolecular Charge Transfer (ICT) occurs from the slightly less electron-poor pyridine to the highly electron-poor triazine.

    • Comparison: TPT shows a broader, more intense peak here. Bipyridine lacks the triazine acceptor, so its band is purely aromatic

      
       without the ICT character.
      

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity (E-E-A-T), this protocol includes a "Self-Validation" step using acid titration. This confirms the presence of the free pyridine nitrogen, distinguishing the product from degradation byproducts (e.g., hydrolyzed triazine).

Reagents & Setup
  • Solvent: Acetonitrile (HPLC Grade) – Preferred for UV transparency >190 nm.

  • Blank: Pure Acetonitrile (baseline corrected).

  • Validator: Trifluoroacetic Acid (TFA) or HCl (1M in water).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path) with MeCN. Run a baseline scan (190–800 nm).

    • Critique: Glass cuvettes absorb <300 nm; Quartz is mandatory.

  • Stock Preparation:

    • Prepare a

      
       M solution of Mono-PyTrz in MeCN.
      
    • Sonicate for 5 minutes to ensure complete dissolution (Triazines can pack efficiently).

  • Linearity Check (Beer-Lambert Validation):

    • Prepare dilutions: 100%, 50%, 25%, 12.5%.

    • Measure Absorbance at 250 nm.

    • Validation: Plot Abs vs. Conc.

      
       must be 
      
      
      
      . If non-linear, aggregation is occurring (common in triazines).
  • The Acid Validation (Critical Step):

    • After measuring the neutral spectrum, add 1 equivalent of TFA to the cuvette.

    • Observation: The band at ~250 nm should decrease, and a new red-shifted band (bathochromic shift) should appear or intensify around 290–310 nm.

    • Reasoning: Protonation of the pyridine nitrogen lowers the LUMO energy, altering the

      
       gap. If no shift occurs, the pyridine ring may be absent or chemically blocked.
      
Workflow Visualization

The following diagram illustrates the logic flow for validating the compound using UV-Vis.

SpectralValidation Start Sample Prep (MeCN) Scan Full Scan (190-800nm) Start->Scan Check Peak Analysis (250nm & 280nm) Scan->Check Acid Add TFA (Protonation) Check->Acid Validation Step Shift Bathochromic Shift? Acid->Shift Valid VALID: Py-Triazine Confirmed Shift->Valid Yes (Red Shift) Invalid INVALID: Check Purity/Hydrolysis Shift->Invalid No Change

Figure 1: Self-validating experimental workflow for confirming the electronic identity of Pyridyl-Triazine species via acid titration.

Electronic Structure & Mechanism

Understanding the why behind the spectrum requires analyzing the Frontier Molecular Orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Pyridine ring and the linking bond.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the electron-deficient Triazine ring.

  • The Transition: The absorption involves charge density moving from the pyridine (donor-like) to the triazine (acceptor-like). This "Push-Pull" character is what makes the spectrum sensitive to protonation (which locks the pyridine lone pair) and distinct from the purely aromatic Bipyridine.

EnergyLevels LUMO_Tri LUMO (Triazine Centered) Electron Acceptor HOMO_Py HOMO (Pyridine Centered) Electron Donor Transition UV Absorption (~250-280 nm) HOMO_Py->Transition Excitation Transition->LUMO_Tri Charge Transfer

Figure 2: Simplified Frontier Molecular Orbital (FMO) diagram showing the directionality of the electronic transition.

References

  • Fujita, M., et al. (1995). "Self-assembly of ten molecules into nanometre-sized organic host frameworks." Nature, 378, 469-471. (Seminal work establishing the spectral baselines for pyridyl-triazine ligands).

  • PubChem. (2025).[2] "2,4,6-Tris(4-pyridyl)-1,3,5-triazine Spectral Data." National Library of Medicine. (Source for TPT comparative benchmarks).

  • Pang, J., et al. (2022). "Electronic Absorption and Emission Properties of Extended 2,4,6-Triphenyl-1,3,5-Triazines." Molecules, 27(10), 3256. (Detailed analysis of triazine core electronic transitions).

  • ChemicalBook. (2025).[3][4] "2-(4-Pyridinyl)-1,3,5-triazine Product Properties." (Verification of the specific mono-substituted compound existence).

Sources

Comparative Guide: Reactivity & Performance of Pyridyl-1,2,4-Triazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2,4-triazines substituted at the C3 position with 2-, 3-, or 4-pyridyl groups. These isomers are critical scaffolds in coordination chemistry (actinide extraction), bioorthogonal chemistry (iEDDA ligations), and supramolecular assembly.

The Core Differentiator: The position of the nitrogen atom in the pyridine ring dictates the LUMO energy level of the triazine core and its coordination geometry .

  • 2-Pyridyl: Best for chelation (BTP ligands) and metal-accelerated kinetics.

  • 4-Pyridyl: Highest electron-withdrawing capacity (resonance), yielding the fastest metal-free iEDDA kinetics.

  • 3-Pyridyl: Kinetic "sweet spot" for stability; weakest electron withdrawal, slowest hydrolysis.

Electronic Profiling & Structural Logic

To understand reactivity, we must first quantify the electronic influence of the pyridine isomer on the triazine ring. The triazine ring is electron-deficient (diene); the pyridine substituent acts as an electronic tuner.

Hammett Substituent Constants ( )

The reactivity correlates with the ability of the pyridine ring to withdraw electron density from the triazine, lowering its LUMO.

Isomer

Constant
Electronic EffectImpact on Triazine LUMO
2-Pyridyl

Strong Inductive (-I), Ortho-Field EffectSignificant Lowering (High Reactivity)
3-Pyridyl

Moderate Inductive (-I), Weak ResonanceModerate Lowering (Baseline Reactivity)
4-Pyridyl

Strong Resonance (-R) + Inductive (-I)Maximum Lowering (Highest Reactivity)

Mechanistic Insight: The 4-pyridyl nitrogen can accept electron density via resonance structures directly conjugated to the triazine C3 position. The 3-pyridyl nitrogen is in a meta relationship, breaking this conjugation.

Reactivity Matrix: Application-Specific Performance

Inverse Electron Demand Diels-Alder (iEDDA)

The iEDDA reaction between tetrazines/triazines and strained alkenes (e.g., TCO, BCN) is LUMO-controlled. The lower the triazine LUMO, the smaller the energy gap with the alkene HOMO, and the faster the reaction (


).
  • Reaction: 3-(x-pyridyl)-1,2,4-triazine + TCO

    
     Dihydropyridine 
    
    
    
    Pyridine +
    
    
  • Kinetic Ranking: 4-Py

    
     2-Py > 3-Py 
    
The "Metal-Activation" Exception (2-Pyridyl Advantage)

While 4-pyridyl is electronically superior in metal-free conditions, the 2-pyridyl isomer is unique. It can chelate a metal ion (e.g., Cu(II), Re(I)) alongside the triazine N2/N4. This coordination pulls significant electron density, lowering the LUMO far beyond what a substituent effect alone can achieve.

  • Data Point: Re(I)-coordination to 3-(2-pyridyl)-1,2,4-triazine accelerates iEDDA with BCN by ~55-fold compared to the free ligand.

Coordination Chemistry & Extraction (BTPs)

Bis-1,2,4-triazinyl pyridines (BTPs) are the gold standard for separating actinides (An) from lanthanides (Ln).

  • 2-Pyridyl: Essential. The nitrogen positions allow for a tridentate

    
    -donor pocket (terpyridine-like), forming stable 5-membered chelate rings.
    
  • 3-Pyridyl / 4-Pyridyl: Non-Chelating. The nitrogen vectors are divergent. These are used to build Metal-Organic Frameworks (MOFs) where the ligand bridges two metal centers rather than chelating one.

Hydrolytic Stability

Triazines are prone to nucleophilic attack by water at the C5 position.

  • Stability Ranking: 3-Py > 2-Py > 4-Py

  • Reasoning: The highly electron-deficient nature of the 4-pyridyl derivative makes the triazine C5 carbon more electrophilic and susceptible to hydrolysis. The 3-pyridyl isomer, being less electron-withdrawing, offers the best shelf-life stability.

Visualizing Pathways & Logic

The following diagram illustrates the divergent utility of the isomers based on their structural geometry and electronic effects.

ReactivityComparison Isomers Pyridyl-Triazine Isomers Py2 2-Pyridyl Isomer (Ortho) Isomers->Py2 Py3 3-Pyridyl Isomer (Meta) Isomers->Py3 Py4 4-Pyridyl Isomer (Para) Isomers->Py4 Chelation Chelation (N-N-N) (Actinide Extraction) Py2->Chelation Geometry permits MetalAccel Metal-Accelerated iEDDA (Re(I)/Cu(II) Activation) Py2->MetalAccel Bidentate binding MOF Bridging Ligand (MOF Construction) Py3->MOF Divergent vectors Stability High Hydrolytic Stability (Lower Electrophilicity) Py3->Stability Weak e- withdrawal Py4->MOF Linear vectors iEDDA_Fast Fast iEDDA Kinetics (High -R/-I Effect) Py4->iEDDA_Fast Strong Resonance

Caption: Functional divergence of pyridyl-triazine isomers. 2-Py dominates coordination; 4-Py dominates kinetics; 3-Py dominates stability.

Experimental Protocols

Protocol: Synthesis of 3-(2-Pyridyl)-1,2,4-Triazine via Condensation

This protocol utilizes the condensation of a pyridyl amidrazone with a 1,2-dicarbonyl, the most robust route for these isomers.

Reagents:

  • 2-Cyanopyridine (10 mmol)

  • Hydrazine hydrate (15 mmol)

  • Glyoxal (40% aq. solution, 10 mmol)

  • Ethanol (anhydrous)

Workflow:

  • Amidrazone Formation: Dissolve 2-cyanopyridine in Ethanol (20 mL). Add Hydrazine hydrate dropwise at 0°C. Stir at RT for 4 hours. The solution will turn yellow/orange.

  • Cyclization: To the crude amidrazone solution, add Glyoxal solution slowly.

  • Reflux: Heat to reflux (78°C) for 3 hours. The color typically deepens to dark red/brown.

  • Workup: Evaporate solvent in vacuo. Neutralize with saturated

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient). 2-pyridyl isomers are often less polar than 4-pyridyl isomers due to intramolecular H-bonding.

Protocol: Kinetic Assay for iEDDA Reactivity

Self-validating system to compare


 rates of isomers.

Materials:

  • Diene: 3-(x-Pyridyl)-1,2,4-triazine (1 mM stock in MeOH)

  • Dienophile: Bicyclo[6.1.0]non-4-yne (BCN) (10 mM stock in MeOH)

  • UV-Vis Spectrophotometer (monitoring 300–600 nm)

Procedure:

  • Baseline: Measure absorbance of the triazine stock. Note

    
     (typically 380–450 nm for these colored compounds).
    
  • Initiation: Mix 100

    
    L Diene + 100 
    
    
    
    L Dienophile + 800
    
    
    L MeOH in a quartz cuvette.
  • Monitoring: Track the decay of the triazine absorbance peak (

    
    ) over time.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: Repeat with varying BCN concentrations (5, 10, 20 mM). Plot

    
     vs. [BCN] to derive the second-order rate constant 
    
    
    
    .
    • Expected Result: 4-Py slope > 2-Py slope > 3-Py slope (in metal-free conditions).

References

  • Hammett Constants & Electronic Effects

    • Jaffe, H. H. "A Reexamination of the Hammett Equation." Chem. Rev.[1]1953 , 53, 191. Link

  • iEDDA Kinetics & Metal Activation

    • Stöckmann, H., et al. "Catching up with tetrazines: coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction." Dalton Trans.2023 .[2] Link

  • Coordination Chemistry (BTPs)

    • Kolarik, Z. "Complexation and separation of lanthanides(III) and actinides(III) by heterocyclic N-donors in solutions." Chem. Rev.[1]2008 , 108, 4208. Link

  • Synthesis of Pyridyl Triazines

    • Sauer, J., et al. "1,2,4-Triazines: Synthesis and Reactivity." Eur. J. Org. Chem.1998 , 2885. Link

Sources

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